Indole-3-carboxaldehyde-13C
Description
BenchChem offers high-quality Indole-3-carboxaldehyde-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole-3-carboxaldehyde-13C including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNJUISKUQQNIM-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675975 | |
| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093452-52-8 | |
| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Indole-3-carboxaldehyde-¹³C: Properties, Synthesis, and Applications in Advanced Research
This guide provides a comprehensive technical overview of Indole-3-carboxaldehyde-¹³C, a stable isotope-labeled compound crucial for advanced research in metabolomics, drug development, and molecular biology. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and practical applications of this valuable analytical tool.
Introduction: The Significance of Isotopic Labeling in Indole Chemistry
Indole-3-carboxaldehyde (I3A) is a naturally occurring metabolite of the essential amino acid L-tryptophan, produced by gut microbiota and found in various plants.[1] It has garnered significant scientific interest due to its diverse biological activities, including its role as an agonist for the aryl hydrocarbon receptor (AhR), which modulates immune responses at mucosal surfaces.[1] The indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[2]
The introduction of a stable isotope, such as Carbon-13 (¹³C), into the Indole-3-carboxaldehyde structure provides a powerful tool for researchers. Indole-3-carboxaldehyde-¹³C serves as an ideal internal standard for quantitative mass spectrometry-based analyses (LC-MS, GC-MS), enabling precise and accurate measurement of its unlabeled counterpart in complex biological matrices.[3] This is critical for pharmacokinetic studies, metabolomic profiling, and understanding the intricate pathways of tryptophan metabolism.
This guide will provide an in-depth exploration of the chemical and physical properties of Indole-3-carboxaldehyde-¹³C, a detailed synthetic protocol, and a practical guide to its application as an internal standard in a quantitative LC-MS/MS workflow.
Physicochemical and Spectroscopic Properties
The physicochemical properties of Indole-3-carboxaldehyde-¹³C are virtually identical to those of its unlabeled analog. The single neutron difference in the ¹³C isotope at the formyl carbon does not significantly alter properties such as melting point, solubility, or chromatographic behavior under standard conditions.
Table 1: Physicochemical Properties of Indole-3-carboxaldehyde
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | [4] |
| Molecular Weight (unlabeled) | 145.16 g/mol | [4] |
| Molecular Weight (¹³C-formyl) | 146.16 g/mol | [5] |
| Appearance | Tan to off-white crystalline powder | [6] |
| Melting Point | 197-199 °C | [6] |
| Solubility | Soluble in DMSO and methanol. | [1] |
| Storage | Store at 4°C under a nitrogen atmosphere. In solvent, store at -80°C for up to 6 months. | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity, purity, and location of the isotopic label. Below are the expected and reported spectroscopic data for Indole-3-carboxaldehyde. While specific spectra for the ¹³C-labeled aldehyde are not widely published, the data for the unlabeled compound and its deuterated analog provide a reliable reference.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C-label at the formyl position will result in a distinct signal in the ¹³C NMR spectrum and will introduce a C-H coupling constant in the ¹H NMR spectrum for the aldehyde proton.
Table 2: NMR Spectroscopic Data of Indole-3-carboxaldehyde (in DMSO-d₆)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Key Correlations | Source |
| ¹H NMR | ~12.19 | br s | Indole N-H | [6] |
| ~9.99 | s | Aldehyde C-H | [6] | |
| ~8.32 | s | H-2 | [6] | |
| ~8.17 | d | H-4 | [6] | |
| ~7.55 | d | H-7 | [6] | |
| ~7.28 | t | H-6 | [6] | |
| ~7.24 | t | H-5 | [6] | |
| ¹³C NMR | ~184.9 | s | Aldehyde C=O | [8] |
| ~138.2 | s | C-3a | [6] | |
| ~137.1 | s | C-7a | [6] | |
| ~124.2 | s | C-2 | [8] | |
| ~123.4 | s | C-6 | [6] | |
| ~122.1 | s | C-4 | [6] | |
| ~120.8 | s | C-5 | [6] | |
| ~118.2 | s | C-3 | [8] | |
| ~112.4 | s | C-7 | [8] |
For the ¹³C-labeled compound at the formyl carbon, the aldehyde proton in the ¹H NMR spectrum would appear as a doublet due to coupling with the ¹³C nucleus. The aldehyde carbon signal in the ¹³C NMR spectrum would be significantly enhanced.
2.1.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and the presence of the isotopic label.
-
Unlabeled Indole-3-carboxaldehyde (C₉H₇NO): The expected [M+H]⁺ ion is at m/z 146.0606.
-
Indole-3-carboxaldehyde-¹³C (¹²C₈¹³CH₇NO): The expected [M+H]⁺ ion is at m/z 147.0639. The one-mass-unit shift is a clear indicator of successful labeling.
Synthesis of Indole-3-carboxaldehyde-¹³C
The most common and efficient method for the synthesis of Indole-3-carboxaldehyde is the Vilsmeier-Haack reaction.[9] This reaction can be readily adapted for ¹³C labeling by utilizing a ¹³C-labeled formylating agent, such as ¹³C-dimethylformamide (DMF).
Proposed Synthetic Pathway
The synthesis involves the reaction of indole with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and ¹³C-labeled DMF. The resulting iminium salt is then hydrolyzed to yield the ¹³C-labeled aldehyde.
Caption: Synthesis of Indole-3-carboxaldehyde-¹³C via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of unlabeled Indole-3-carboxaldehyde.[9] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ¹³C-dimethylformamide (1.1 eq). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.0 eq) dropwise via the dropping funnel while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes.
-
Formylation of Indole: Dissolve indole (1.0 eq) in a minimal amount of anhydrous ¹³C-DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This will cause the product to precipitate. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Application: Quantitative Analysis of Tryptophan Metabolites by LC-MS/MS
Indole-3-carboxaldehyde-¹³C is an invaluable tool for the accurate quantification of endogenous I3A in biological samples. The following protocol outlines a general workflow for its use as an internal standard.
Experimental Workflow
Sources
- 1. Stable-isotope labeled metabolites of the phytohormone, indole-3-acetic acid (Journal Article) | ETDEWEB [osti.gov]
- 2. Indole-3-carboxaldehyde(487-89-8) 13C NMR [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-carboxaldehyde-13C | C9H7NO | CID 46781956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 8. rsc.org [rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
Introduction: The Significance of ¹³C-Labeling in Indole Chemistry
An In-depth Technical Guide to the Physical Characteristics of Indole-3-carboxaldehyde-¹³C
This guide provides a comprehensive technical overview of the physical and analytical characteristics of ¹³C-labeled Indole-3-carboxaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the practical application and validation of this essential research compound. We will explore not only the fundamental properties but also the causality behind the analytical techniques used to characterize and employ this isotopically labeled molecule.
Indole-3-carboxaldehyde is a naturally occurring metabolite of tryptophan and a versatile scaffold in medicinal chemistry, known for its role in various biological pathways and as a precursor for synthesizing more complex molecules.[1][2] The introduction of a stable isotope, Carbon-13 (¹³C), into the Indole-3-carboxaldehyde structure does not significantly alter its chemical reactivity or bulk physical properties but provides a powerful tool for quantitative analysis.[3][4]
The primary utility of Indole-3-carboxaldehyde-¹³C lies in its application as an internal standard for mass spectrometry (MS) and as a tracer in nuclear magnetic resonance (NMR) based metabolic flux studies.[5][6] Its increased mass allows for clear differentiation from its endogenous, unlabeled (¹²C) counterpart in biological matrices, enabling precise quantification in complex samples—a cornerstone of modern pharmacokinetic and metabolomic research.[7]
Section 1: Core Physicochemical Properties
The macroscopic physical properties of Indole-3-carboxaldehyde-¹³C are virtually identical to those of its unlabeled analogue. The substitution of ¹²C with ¹³C results in a negligible change in intermolecular forces, hence properties like melting point, solubility, and appearance remain consistent. The most critical distinction is the molecular weight, which is fundamental to its use in mass spectrometry.
Data Presentation: Summary of Physicochemical Properties
| Property | Unlabeled Indole-3-carboxaldehyde | Indole-3-carboxaldehyde-¹³C (Formyl-¹³C) | Indole-3-carboxaldehyde-¹³C₈ | Source(s) |
| Synonyms | 3-Formylindole, Indole-3-aldehyde | 3-Formylindole-¹³C | - | [2][8] |
| CAS Number | 487-89-8 | 1093452-52-8 (Representative) | - | [6][8] |
| Chemical Formula | C₉H₇NO | ¹²C₈¹³CH₇NO | ¹³C₈¹²CH₇NO | [8][9] |
| Molecular Weight | 145.16 g/mol | 146.16 g/mol | 153.10 g/mol | [8][9] |
| Appearance | Off-white to beige crystalline powder | Off-white to beige crystalline powder | Off-white to beige crystalline powder | [10][11] |
| Melting Point | 193-199 °C | 193-199 °C (Expected) | 193-199 °C (Expected) | [8][10][11] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | DMSO (Slightly), Methanol (Slightly) | DMSO (Slightly), Methanol (Slightly) | [10] |
| Stability | Air sensitive, Hygroscopic | Air sensitive, Hygroscopic | Air sensitive, Hygroscopic | [10] |
Note: The exact molecular weight and formula for ¹³C-labeled variants depend on the number and position of the ¹³C atoms.
Section 2: Spectroscopic Signature and Characterization
The true value and distinguishing features of Indole-3-carboxaldehyde-¹³C are revealed through spectroscopic analysis. The ¹³C label serves as a unique probe, fundamentally altering the output of mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
In MS, the ¹³C-labeled compound is chemically identical to the unlabeled analyte and therefore exhibits the same chromatographic behavior (e.g., co-elution in LC-MS). However, it is easily resolved by its mass-to-charge ratio (m/z). The molecular ion peak ([M+H]⁺) will be shifted by +n, where 'n' is the number of ¹³C atoms incorporated. This mass difference is the cornerstone of its use as an ideal internal standard for accurate quantification.[6]
Mandatory Visualization: Workflow for Identity Confirmation
Caption: LC-MS workflow for verifying the identity and mass of Indole-3-carboxaldehyde-¹³C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information and is the primary method to confirm the position and extent of isotopic labeling.
-
¹H NMR: The ¹H NMR spectrum is largely unaffected by ¹³C substitution. Minor changes may appear as additional small couplings (¹J_CH, ²J_CH) between the ¹³C nucleus and adjacent protons, but the chemical shifts remain the same.
-
¹³C NMR: This is the most informative technique. In a standard ¹³C NMR spectrum of unlabeled Indole-3-carboxaldehyde, signals are observed for all nine carbon atoms at natural abundance (~1.1%).[8][12] For a ¹³C-labeled sample, the signal corresponding to the enriched carbon atom will be dramatically enhanced in intensity.[13] This provides unambiguous confirmation of the labeling position. For example, if the aldehyde carbon is labeled (¹³CHO), the signal around 185 ppm will be exceptionally intense compared to the other carbon signals.[12][14]
Data Presentation: ¹³C NMR Chemical Shifts for Indole-3-carboxaldehyde (Data is for the unlabeled compound in CDCl₃ and serves as a reference for identifying the labeled position)
| Carbon Position | Chemical Shift (δ, ppm) | Expected Observation for Labeled Compound |
| C=O (Aldehyde) | ~185.3 | Dramatically increased signal intensity if labeled. |
| C3a | ~136.8 | Dramatically increased signal intensity if labeled. |
| C2 | ~135.8 | Dramatically increased signal intensity if labeled. |
| C7a | ~124.4 | Dramatically increased signal intensity if labeled. |
| C5 | ~123.0 | Dramatically increased signal intensity if labeled. |
| C6 | ~121.9 | Dramatically increased signal intensity if labeled. |
| C4 | ~120.6 | Dramatically increased signal intensity if labeled. |
| C3 | ~118.4 | Dramatically increased signal intensity if labeled. |
| C7 | ~111.7 | Dramatically increased signal intensity if labeled. |
| Source: Based on data from supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation.[12] |
Section 3: Experimental Protocols & Best Practices
To ensure the integrity of research outcomes, rigorous validation of isotopically labeled standards is paramount. The following protocols outline the standard procedures for characterization and handling.
Protocol: Purity and Identity Confirmation by LC-MS
Objective: To confirm the molecular weight and assess the chemical purity of Indole-3-carboxaldehyde-¹³C.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve the labeled compound in a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution. Prepare a working solution at ~1 µg/mL in the initial mobile phase.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-200.
-
Analysis: Extract the ion chromatogram for the expected [M+H]⁺ of the labeled compound (e.g., m/z 147.06 for a single ¹³C label).
-
-
System Validation & Analysis:
-
Inject a solvent blank to ensure no system contamination.
-
Inject an unlabeled standard of Indole-3-carboxaldehyde to determine its retention time and confirm the expected mass (e.g., m/z 146.06).
-
Inject the ¹³C-labeled sample.
-
-
Expected Outcome: A sharp chromatographic peak should be observed at the same retention time as the unlabeled standard. The mass spectrum for this peak should show a base peak corresponding to the exact mass of the protonated ¹³C-labeled molecule. Purity is estimated by the peak area percentage in the chromatogram.
Protocol: Handling and Storage
Causality: Indole-3-carboxaldehyde is noted to be sensitive to air and moisture.[10] Improper storage can lead to degradation (e.g., oxidation of the aldehyde to a carboxylic acid), compromising the integrity of the standard and leading to inaccurate quantification.
Procedure:
-
Receiving: Upon receipt, log the compound and store it immediately under the recommended conditions, typically at -20°C.
-
Storage: Keep the container tightly sealed in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air. Store in a dark location to prevent potential photodegradation.
-
Handling: For weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. Handle quickly and reseal the container promptly. Use in a well-ventilated area or fume hood.
Mandatory Visualization: Logic of Isotopic Labeling in Quantitative MS
Caption: Principle of stable isotope dilution analysis for accurate quantification.
Conclusion
Indole-3-carboxaldehyde-¹³C is a high-value analytical tool whose utility is defined by its mass and spectroscopic properties rather than its bulk physical characteristics. While physically indistinguishable from its natural counterpart, its unique signature in mass spectrometry and NMR spectroscopy enables researchers to perform highly precise quantitative measurements in complex biological systems. Adherence to rigorous characterization, handling, and storage protocols is essential to maintain its integrity as a standard and ensure the generation of trustworthy, reproducible data in drug development and metabolic research.
References
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Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. Available at: [Link]
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PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
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Hasan, M. M., et al. (2021). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 31, 2026, from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved January 31, 2026, from [Link]
-
Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved January 31, 2026, from [Link]
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Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC - NIH. Available at: [Link]
-
Bock, C., et al. (2023). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science. Available at: [Link]
-
ResearchGate. (n.d.). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved January 31, 2026, from [Link]
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Reo, N. V. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry - ACS Publications. Available at: [Link]
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Wikipedia. (n.d.). Isotopic labeling. Retrieved January 31, 2026, from [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Retrieved January 31, 2026, from [Link]
-
Le Grel, P., et al. (2011). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing. Available at: [Link]
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Indole-3-carboxaldehyde-13C: A Technical Guide for Researchers in Drug Discovery and Development
This guide provides an in-depth technical overview of Indole-3-carboxaldehyde-13C, a critical tool for researchers in the fields of pharmacology, toxicology, and drug development. We will delve into its biochemical significance, practical applications, and commercial availability, offering insights grounded in scientific literature and field expertise.
Introduction: The Significance of Indole-3-carboxaldehyde and its Isotopically Labeled Form
Indole-3-carboxaldehyde (I3A) is a naturally occurring molecule derived from the metabolism of the essential amino acid L-tryptophan by gut microbiota.[1] It has garnered significant scientific interest due to its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, intestinal barrier function, and cellular homeostasis.[1][2] The activation of AhR by I3A triggers a signaling cascade that can modulate inflammatory pathways, making it a molecule of interest for therapeutic interventions in inflammatory and autoimmune diseases.
The introduction of a stable isotope label, specifically Carbon-13 (¹³C), into the indole-3-carboxaldehyde structure provides researchers with a powerful analytical tool. Indole-3-carboxaldehyde-¹³C serves as an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in complex biological matrices.[3] Its identical chemical properties and distinct mass allow for precise and accurate measurement, which is crucial for pharmacokinetic, metabolomic, and biomarker discovery studies.
Commercial Availability and Pricing
The accessibility of Indole-3-carboxaldehyde-¹³C is a key consideration for its integration into research workflows. Several reputable suppliers offer this isotopically labeled compound, with variations in pricing, quantity, and the specific positions of the ¹³C label.
| Supplier | Product Name | Catalog Number (Example) | Quantity | Price (USD) | Isotopic Labeling |
| MedChemExpress | Indole-3-carboxaldehyde-¹³C₃ | HY-W007376S | 5 mg | $520 | ³C on the formyl group and adjacent ring carbons |
| 10 mg | Quote | ||||
| 50 mg | Quote | ||||
| LGC Standards | Indole-3-carboxaldehyde-¹³C₈ | TRC-I614993 | 0.5 mg | Inquire | ⁸C on the indole ring |
| 2.5 mg | Inquire | ||||
| 5 mg | Inquire |
Note: Prices are subject to change and may vary based on the supplier and quantity. Researchers are advised to request quotes directly from the suppliers for the most up-to-date information.
For the unlabeled Indole-3-carboxaldehyde, a wider range of suppliers is available, with prices varying significantly based on purity and quantity.
| Supplier | Purity | 25 g Price (USD) | 100 g Price (USD) |
| Otto Chemie | 99% | $27.75 | $87.50 |
| Chem-Impex | - | $22.03 | $46.97 |
| Sdfine | Min. 98.0% | ~$38.59 | ~$149.00 |
Biochemical Pathway and Mechanism of Action
Indole-3-carboxaldehyde is a product of the indole pathway of tryptophan metabolism, primarily carried out by gut bacteria. The pathway involves the conversion of tryptophan to indole-3-pyruvic acid, which is then metabolized to I3A.
Tryptophan Metabolism to Indole-3-carboxaldehyde and Subsequent AhR Activation
Caption: Metabolic conversion of L-tryptophan to Indole-3-carboxaldehyde by gut microbiota and its subsequent activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Upon entering host cells, I3A binds to the cytosolic AhR, causing a conformational change that leads to its translocation into the nucleus. In the nucleus, the activated AhR-I3A complex heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] Key target genes include cytochrome P450 enzymes like CYP1A1 and cytokines such as Interleukin-22 (IL-22), which plays a crucial role in maintaining intestinal mucosal immunity and barrier function.[2]
Applications in Research and Drug Development
The unique properties of Indole-3-carboxaldehyde-¹³C make it an invaluable tool in various research applications:
-
Internal Standard for LC-MS/MS Quantification: This is the primary application of the ¹³C-labeled compound. Its use allows for the accurate and precise quantification of endogenous I3A levels in biological samples such as plasma, urine, and tissue homogenates.[3] This is essential for understanding the pharmacokinetics and pharmacodynamics of potential drugs that target tryptophan metabolism or the AhR pathway.
-
Metabolic Flux Analysis: By tracing the fate of the ¹³C label, researchers can study the metabolic pathways of tryptophan and the production of its various indole derivatives. This can provide insights into how different physiological or pathological conditions affect microbial metabolism.
-
Biomarker Discovery and Validation: Altered levels of I3A have been associated with various diseases, including inflammatory bowel disease and metabolic syndrome.[2][4] Indole-3-carboxaldehyde-¹³C can be used to develop and validate robust analytical methods for quantifying I3A as a potential biomarker.
Experimental Protocols
Quantification of Indole-3-carboxaldehyde in Plasma using LC-MS/MS with Indole-3-carboxaldehyde-¹³C as an Internal Standard
This protocol provides a general framework. Optimization of chromatographic conditions and mass spectrometer parameters is essential for achieving desired sensitivity and accuracy.
1. Sample Preparation: a. To 100 µL of plasma, add 10 µL of Indole-3-carboxaldehyde-¹³C internal standard solution (concentration to be optimized based on expected endogenous levels). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to achieve separation from other metabolites.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Indole-3-carboxaldehyde (unlabeled): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion).
- Indole-3-carboxaldehyde-¹³C (internal standard): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (mass shift corresponding to the number of ¹³C atoms).
3. Data Analysis: a. Construct a calibration curve using known concentrations of unlabeled Indole-3-carboxaldehyde spiked into a surrogate matrix (e.g., charcoal-stripped plasma). b. Calculate the peak area ratio of the analyte to the internal standard. c. Quantify the concentration of Indole-3-carboxaldehyde in the unknown samples by interpolating from the calibration curve.
Experimental Workflow for LC-MS/MS Quantification
Caption: A typical workflow for the quantitative analysis of Indole-3-carboxaldehyde in biological samples using an internal standard and LC-MS/MS.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This protocol describes a cell-based reporter assay to measure the ability of Indole-3-carboxaldehyde to activate the AhR signaling pathway.
1. Cell Culture: a. Use a cell line stably transfected with an AhR-responsive reporter gene, such as a luciferase gene under the control of a promoter containing XREs (e.g., HepG2-XRE-Luciferase cells). b. Culture the cells in appropriate media and conditions until they reach the desired confluency for the assay.
2. Assay Procedure: a. Seed the reporter cells in a 96-well plate and allow them to attach overnight. b. Prepare serial dilutions of Indole-3-carboxaldehyde in the cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD). c. Replace the culture medium with the medium containing the different concentrations of Indole-3-carboxaldehyde. d. Incubate the plate for a predetermined time (e.g., 24 hours) to allow for AhR activation and reporter gene expression.
3. Measurement of Reporter Gene Activity: a. After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
4. Data Analysis: a. Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye) if necessary. b. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of Indole-3-carboxaldehyde. c. Determine the EC₅₀ value (the concentration that elicits a half-maximal response) to quantify the potency of Indole-3-carboxaldehyde as an AhR agonist.
Synthesis of Indole-3-carboxaldehyde
While the direct synthesis of the ¹³C-labeled compound is a specialized process often proprietary to the suppliers, understanding the synthesis of the unlabeled parent compound provides valuable chemical context. A common and efficient method is the Vilsmeier-Haack reaction.[5][6]
This reaction involves the formylation of indole using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF).[6] The reaction proceeds via an electrophilic substitution at the electron-rich C3 position of the indole ring. To synthesize the ¹³C-labeled version, a ¹³C-labeled formylating agent would be required.
Conclusion
Indole-3-carboxaldehyde-¹³C is an indispensable tool for researchers investigating the intricate roles of tryptophan metabolism and the AhR signaling pathway in health and disease. Its application as an internal standard in mass spectrometry enables robust and reliable quantification of its endogenous counterpart, facilitating a deeper understanding of its physiological and pathological significance. This guide provides a foundational understanding of its properties, availability, and applications, empowering researchers to effectively integrate this valuable compound into their drug discovery and development endeavors.
References
-
Montage Chemicals Pvt. Ltd. (n.d.). Indole 3 Carboxaldehyde. IndiaMART. Retrieved January 26, 2026, from [Link]
-
Ottokemi. (n.d.). Indole 3-carboxaldehyde, 99%. Retrieved January 26, 2026, from [Link]
- Naik, N., Kumar, H. V., & Harini, S. T. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
Cervigni, C., et al. (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. International Journal of Pharmaceutics, 602, 120610. [Link]
-
Chem-Impex. (n.d.). Indole-3-carboxaldehyde. Retrieved January 26, 2026, from [Link]
- Bingöl, M., et al. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Science and Engineering, 20(3), 636-646.
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved January 26, 2026, from [Link]
- Palladino, P., et al. (2024). A colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances, 4, 100643.
-
Liu, M., et al. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. Molecules, 28(9), 3704. [Link]
-
Matusheski, N. V., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of Agricultural and Food Chemistry, 59(23), 12310-12317. [Link]
-
Al-Saffar, F. Z., & Bergquist, J. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. Analytical Methods, 16(5), 629-639. [Link]
-
INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Anderson, G. M. (2021). The quantitative determination of indolic microbial tryptophan metabolites in human and rodent samples: A systematic review. Journal of Chromatography B, 1186, 123008. [Link]
-
O'Neill, I. J., et al. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology, 135(11). [Link]
-
Wikipedia. (2023, December 1). Indole-3-carbaldehyde. In Wikipedia. Retrieved January 26, 2026, from [Link]
Sources
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Guide: Natural Abundance 13C Analysis of Indole Scaffolds
Content Type: Technical Guide / Whitepaper Target Audience: Senior Researchers, Analytical Chemists, Drug Development Scientists
Executive Summary
The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 3,000 natural isolates and significant synthetic drugs (e.g., vinca alkaloids, triptans). Analysis of Carbon-13 (
For structural elucidation and quantification (qNMR) , the challenge lies in the low gyromagnetic ratio and long longitudinal relaxation times (
This guide synthesizes the physicochemical behavior of the indole nucleus with validated protocols for both qNMR and IRMS, ensuring high-fidelity data acquisition.
Part 1: The Indole Physicochemical Framework
Understanding the electronic environment of the indole ring is a prerequisite for accurate
Chemical Shift Logic
The chemical shifts (
Table 1: Characteristic
| Position | Carbon Type | Approx.[1][2][3][4][5] Shift ( | Electronic Character | Relaxation ( |
| C2 | CH | 124.5 - 126.0 | Medium | |
| C3 | CH | 101.0 - 102.5 | Electron-rich ( | Medium |
| C3a | C (quat) | 127.0 - 128.5 | Bridgehead | Very Long (>10s) |
| C7a | C (quat) | 136.0 - 137.5 | Bridgehead ( | Very Long (>10s) |
| C4-C7 | CH | 111.0 - 122.0 | Benzenoid | Medium |
Critical Insight: C3 is the most shielded carbon due to the enamine-like character of the N1-C2-C3 system. In substitution reactions, electrophiles target C3, significantly altering this shift.
Part 2: Visualization of Structural Dynamics
The following diagram illustrates the numbering scheme and the critical electronic flow that dictates chemical shift values.
Figure 1: Indole scaffold highlighting chemical shift anomalies and relaxation bottlenecks (C3a/C7a).
Part 3: Quantitative C NMR (qNMR) Protocol
Standard
The Challenge: Relaxation
Quaternary carbons C3a and C7a lack directly attached protons, meaning their dominant relaxation mechanism (dipole-dipole interaction) is inefficient.
-
Rule of Thumb: A delay of
is required for 99.3% magnetization recovery. -
Consequence: Without modification, a quantitative scan could take hours.
Protocol A: Inverse Gated Decoupling with Relaxation Agent
This protocol ensures quantitative accuracy (
Reagents:
-
Solvent: DMSO-
(preferred for solubility) or CDCl . -
Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)
].[7] -
Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (traceable purity).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 20–50 mg of indole analyte in 0.6 mL solvent.
-
Add Cr(acac)
to a final concentration of ~0.05 M (approx 10 mg). This paramagnetic agent shortens of all carbons to < 1-2 seconds via electron-nuclear dipolar coupling. -
Note: The solution will turn purple/dark. Filter if necessary to remove undissolved particulates.
-
-
Acquisition Parameters (Bruker Nomenclature):
-
Pulse Sequence: zgig (Inverse Gated Decoupling).
-
Logic: Decoupler is OFF during delay (d1) to suppress NOE buildup. Decoupler is ON during acquisition (aq) to collapse J-couplings (singlets).
-
-
Spectral Width (SW): 250 ppm.
-
Excitation Pulse (P1): 90° (maximize signal per scan).
-
Relaxation Delay (D1): Set to 5–10 seconds . (With Cr(acac)
, is <1s, so 5s is ). -
Scans (NS): 512–1024 (depending on concentration).
-
-
Processing:
-
Apply exponential window function (LB = 1.0–3.0 Hz) to improve S/N.
-
Phase and baseline correct manually.
-
Integrate bridgehead carbons (C3a/C7a) vs. internal standard.
-
Figure 2: qNMR Acquisition Logic for Indole Quantification.
Part 4: Isotopic Fingerprinting (IRMS)
While NMR looks at the position of carbons, Isotope Ratio Mass Spectrometry (IRMS) measures the ratio of
The Principle: Biosynthetic Fractionation
Plants fix CO
-
Synthetic Indole:
C typically -25‰ to -32‰ (reflecting fossil fuel origins). -
Natural Indole (C3 Plants):
C typically -26‰ to -30‰ . -
Natural Indole (C4 Plants):
C typically -12‰ to -16‰ .
Differentiation Strategy: Since bulk
C ranges for synthetic and C3-plant indoles overlap, Compound-Specific Isotope Analysis (CSIA) is required. This involves coupling GC with IRMS to measure the isotope ratio of the specific indole peak after separation from a complex matrix.
Protocol B: GC-C-IRMS for Origin Authentication
Equipment: Gas Chromatograph coupled to a Combustion Interface (CuO/NiO reactor at 850°C) and Isotope Ratio Mass Spectrometer.
-
Sample Extraction:
-
Extract indole alkaloids using non-fractionating solvents (e.g., dichloromethane).
-
Avoid: Extensive column chromatography which can cause kinetic isotope fractionation (eluting lighter isotopomers first).
-
-
Combustion:
-
Indole (
) elutes from GC and enters the combustion reactor. -
Reaction:
-
The
gas is analyzed for mass 44 ( ) and mass 45 ( ).
-
-
Calculation:
Where and Standard is Vienna Pee Dee Belemnite (VPDB).
References
-
Ribay, V., et al. (2023). "Hyperpolarized 13C NMR Spectroscopy of Urine Samples at Natural Abundance." Angewandte Chemie. Link
-
Morales-Rios, M.S., et al. (1987).[8] "NMR Studies of Indole." Magnetic Resonance in Chemistry. Link
-
Schmidt, T.C., et al. (2004). "Compound-specific isotope analysis of organic contaminants." Analytical Chemistry. Link
-
University of Ottawa NMR Facility. (2007). "How Can I Get a Quantitative 13C NMR Spectrum?" Link
-
ITRC (Interstate Technology & Regulatory Council). (2011). "Compound Specific Isotope Analysis." Environmental Molecular Diagnostics Team. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. niwa.co.nz [niwa.co.nz]
- 3. Analytical model for site-specific isotope fractionation in 13C during sorption: determination by isotopic 13C NMR spectrometry with vanillin as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
using Indole-3-carboxaldehyde-13C in metabolic flux analysis
Application Note: Metabolic Flux Analysis of the Gut-Host Axis using Indole-3-carboxaldehyde-13C
Introduction & Scientific Rationale
The Challenge: Indole-3-carboxaldehyde (I3A), also known as 3-formylindole, is a pivotal metabolite produced by commensal gut bacteria (e.g., Lactobacillus reuteri) from dietary tryptophan.[1][2][3] It acts as a potent ligand for the host Aryl Hydrocarbon Receptor (AhR), driving mucosal immune responses and barrier integrity. However, the exact metabolic fate of I3A in the host—specifically its conversion kinetics into Indole-3-carboxylic acid (I3CA) via liver Aldehyde Oxidase (AOX1) versus other conjugation pathways—remains difficult to quantify due to high background levels of endogenous indoles.
The Solution: This protocol details the application of Indole-3-carboxaldehyde-13C6 (Ring-13C6) for targeted Metabolic Flux Analysis (MFA). By using a stable isotope tracer where the six carbons of the indole ring are labeled, researchers can:
-
Distinguish microbial-derived I3A from host-endogenous pools.
-
Quantify the oxidation rate of I3A to I3CA by AOX1.
-
Track downstream Phase II conjugates (glucuronides/sulfates) without losing the label.
Metabolic Pathway Visualization
Understanding the carbon flow is critical for experimental design. The following diagram illustrates the transition of the labeled indole core from the gut lumen into host hepatic metabolism.
Figure 1: Metabolic trajectory of Indole-3-carboxaldehyde. The 13C6-ring label (Red/Blue/Green nodes) remains stable throughout oxidation and conjugation, allowing precise mass-shift tracking.
Experimental Protocols
A. Reagent Preparation
-
Tracer: Indole-3-carboxaldehyde-13C6 (purity >98%, isotopic enrichment >99%).
-
Vehicle: 0.5% Methylcellulose or Corn Oil (for in vivo gavage); DMSO (0.1% final conc.) for in vitro.
-
Stability Note: Aldehydes are prone to oxidation.[4] Prepare solutions fresh and keep on ice.
B. In Vitro Assay: Hepatic Clearance (AOX1 Activity)
This assay validates the conversion of I3A to I3CA using liver S9 fractions or primary hepatocytes.
-
Incubation System:
-
Mix 1 mg/mL Liver S9 fraction (human/mouse) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 min.
-
-
Reaction Start:
-
Add I3A-13C6 (Final concentration: 10 µM).
-
Control: Add specific AOX1 inhibitor (e.g., Hydralazine 25 µM) to confirm pathway specificity.
-
-
Sampling:
-
At time points 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Indole-D5).
-
Centrifuge at 15,000 x g for 10 min at 4°C.
-
Collect supernatant for LC-MS/MS.
-
C. In Vivo Flux Tracing (Mouse Model)
-
Administration: Oral gavage of I3A-13C6 (10 mg/kg).
-
Blood Collection: Tail vein microsampling at 0.5, 1, 2, 4, and 8 hours.
-
Tissue Harvest: At terminal point, collect liver and cecal content. Flash freeze in liquid nitrogen.
-
Extraction:
-
Homogenize tissue in 50% Methanol/Water.
-
Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate to maximize recovery of indoles.
-
Evaporate and reconstitute in Mobile Phase A/B (50:50).
-
Analytical Method: LC-HRMS/MS
Platform: Q-Exactive or Triple Quadrupole (QQQ). Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm).
Chromatography Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min) -> Re-equilibrate.
Mass Spectrometry Transitions (MRM):
Note: The +6 Da shift corresponds to the six
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Label State |
| I3A (Endogenous) | 146.1 [M+H]+ | 118.1 | 20 | M+0 |
| I3A-13C6 (Tracer) | 152.1 [M+H]+ | 124.1 | 20 | M+6 |
| I3CA (Metabolite) | 162.1 [M+H]+ | 144.1 | 25 | M+0 |
| I3CA-13C6 (Labeled) | 168.1 [M+H]+ | 150.1 | 25 | M+6 |
Critical QC Check: Ensure the "M+6" channel in the blank matrix is free of interference. The natural abundance of
Data Analysis & Interpretation
Workflow Visualization:
Figure 2: Step-by-step workflow from sample collection to kinetic flux modeling.
Calculation of Fractional Enrichment:
To determine the contribution of the tracer to the total pool:
Interpretation:
-
High I3A-13C6 / Low I3CA-13C6: Suggests low AOX1 activity or rapid excretion of the aldehyde.
-
Rapid appearance of I3CA-13C6: Indicates efficient host detoxification.
-
AhR Activation Correlation: Correlate the concentration of I3A-13C6 in intestinal tissue with downstream markers (e.g., Cyp1a1 expression) to verify that the exogenous tracer is bioactive.
References
-
Zelante, T., et al. (2013).[5] "Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22."[1][5] Nature.
-
Röhrig, T., et al. (2024). "Indole-3-carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation."[2] PMC.
-
Deo, A. K., et al. (2011). "LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine." Journal of Agricultural and Food Chemistry.
-
Agilent Technologies. (2019). "Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ." Application Note.
-
Jang, H., et al. (2022). "Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis." RSC Advances.
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via aryl hydrocarbon receptor/AMP-activated protein kinase signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Indole-3-carboxaldehyde-13C as a tracer in vivo
Introduction & Scientific Rationale
Indole-3-carboxaldehyde (I3A), also known as 3-formylindole, is a critical tryptophan metabolite produced primarily by commensal Lactobacillus species (e.g., L. reuteri) via the indole-pyruvate pathway. It acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), mediating host mucosal immunity, stimulating IL-22 production, and enhancing intestinal barrier function through tight junction regulation (ZO-1, Occludin).
While the physiological effects of I3A are well-documented, the precise kinetics of its absorption, tissue distribution, and downstream metabolism (e.g., oxidation to indole-3-carboxylic acid) remain complex due to the rapid turnover of indoles in the liver.
Why use Indole-3-carboxaldehyde-13C? Using stable isotope-labeled I3A (e.g., I3A-13C₆ or I3A-13C₉) as an in vivo tracer offers two distinct advantages over unlabeled compounds:
-
Differentiation from Endogenous Production: It allows researchers to distinguish the administered exogenous I3A from the high background levels of I3A produced continuously by the host microbiome.
-
Metabolic Fate Mapping: It enables the tracking of downstream metabolites (fluxomics) by searching for the "heavy" isotope signature in plasma, liver, and urine, confirming direct precursor-product relationships.
Mechanistic Pathway & Experimental Logic
The following diagram illustrates the origin of I3A, its translocation across the gut barrier, and its interaction with the host AhR pathway.
Figure 1: The metabolic trajectory of I3A from microbial synthesis to host receptor activation and hepatic clearance.
Experimental Protocol: In Vivo Tracing
Phase A: Tracer Preparation & Administration
Requirement: Use I3A-13C (Isotopologue purity >99%). Common forms are ring-labeled (13C₆) or fully labeled (13C₉). Note: Aldehydes are reactive. Prepare solutions immediately before use.
-
Vehicle Preparation: Dissolve I3A-13C in a vehicle of 0.5% Methylcellulose + 0.1% Tween-80 (to enhance solubility) or Corn Oil.
-
Target Concentration: 10 mg/kg body weight (standard effective dose for murine models).
-
-
Administration: Administer via oral gavage (p.o.) to mimic microbial production, or intraperitoneal (i.p.) to bypass first-pass metabolism if studying systemic distribution.
-
Time-Course Sampling:
-
Collect blood (tail vein) at T = 0, 15, 30, 60, 120, 240 min.
-
Harvest tissues (Colon, Liver, Kidney, Brain) at terminal endpoints (e.g., 4 hours post-dose).
-
Phase B: Sample Extraction (Self-Validating Protocol)
The "Self-Validating" aspect relies on using a deuterated Internal Standard (IS) distinct from the tracer (e.g., I3A-d5) to correct for extraction efficiency.
Materials:
-
Internal Standard (IS): Indole-3-carboxaldehyde-d5 (100 ng/mL in methanol).
-
Precipitant: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.[1]
Steps:
-
Aliquot: Transfer 50 µL of plasma or 50 mg of homogenized tissue (in PBS) to a 1.5 mL tube.
-
Spike IS: Add 10 µL of I3A-d5 solution. Vortex for 10 sec.
-
Precipitate: Add 200 µL of Ice-cold ACN. Vortex vigorously for 30 sec.
-
Incubate: Keep at -20°C for 20 minutes to ensure complete protein precipitation.
-
Clarify: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer: Move supernatant to a glass vial.
-
Critical Step: If sensitivity is low (aldehydes ionize poorly), derivatize with Dansyl Hydrazine or Girard’s Reagent T . However, modern triple quads often detect underivatized I3A effectively in positive mode.
-
LC-MS/MS Instrumentation & Analysis
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Synergi Fusion. Mobile Phase:
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% -> 95% B
-
6-8 min: 95% B
-
8.1 min: Re-equilibrate at 5% B.
MRM Transitions (Mass Spectrometry Parameters): Note: Transitions below assume underivatized detection in ESI(+) mode. Values must be optimized for your specific isotopologue.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| I3A (Endogenous) | 146.1 [M+H]⁺ | 118.1 (Loss of CO) | 25 | Background Monitor |
| I3A-13C₆ (Tracer) | 152.1 [M+H]⁺ | 124.1 | 25 | Target Tracer |
| I3A-d5 (Int. Std) | 151.1 [M+H]⁺ | 123.1 | 25 | Normalization |
| I3-Carboxylic Acid | 162.1 [M+H]⁺ | 144.1 | 20 | Downstream Metabolite |
Self-Validation Check: The retention time (RT) of the I3A-13C tracer must match the I3A-d5 internal standard exactly. If they drift, the identification is invalid.
Data Interpretation & Flux Analysis
To quantify the "Flux" (conversion of tracer to metabolites or tissue uptake), use the Isotope Enrichment Factor (IEF) .
Calculation:
Interpretation Guide:
-
High Enrichment in Colon vs. Low in Plasma: Indicates local sequestration and AhR activation (mucosal protection) with limited systemic absorption.
-
Appearance of 13C-Indole-3-Carboxylic Acid: Indicates hepatic oxidation. If this ratio is high, the half-life of I3A is short, suggesting rapid clearance.
-
AhR Target Gene Correlation: Correlate the tissue concentration of I3A-13C (pmol/mg tissue) with mRNA levels of Cyp1a1 or Il22 using qPCR. This establishes the Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.
References
-
Zelante, T. , et al. (2013).[3] Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22. Nature, 500, 541–545. Link
-
Roager, H. M. , & Licht, T. R. (2018). Microbial tryptophan catabolites in health and disease. Nature Communications, 9, 3294. Link
-
Lund, P. J. , et al. (2021). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation.[4] Cell Metabolism, 33(4), 1-14. Link
-
Agus, A. , Planchais, J., & Sokol, H. (2018). Gut Microbiota Regulation of Tryptophan Metabolism in Health and Disease. Cell Host & Microbe, 23(6), 716-724. Link
-
Han, J. , et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.[1][2] Metabolites, 12(8), 716.[1] Link
Sources
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis of metabolites using Indole-3-carboxaldehyde-13C
Application Note & Protocol
Quantitative Analysis of Tryptophan Metabolites Using Stable Isotope-Labeled Indole-3-carboxaldehyde-¹³C by LC-MS/MS
Abstract
This application note provides a comprehensive framework and a detailed protocol for the quantitative analysis of indole-3-carboxaldehyde (ICA) and related tryptophan metabolites in biological matrices. By employing Indole-3-carboxaldehyde-¹³C as a stable isotope-labeled internal standard (SIL-IS), this method leverages the precision and specificity of isotope dilution mass spectrometry (IDMS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thus correcting for matrix effects and procedural inconsistencies.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in metabolomics, biomarker discovery, and pharmacokinetic studies, offering a robust methodology to achieve accurate and reproducible quantification of key signaling molecules derived from tryptophan metabolism.
Scientific Principles & Rationale
The Imperative for Isotope Dilution Mass Spectrometry (IDMS)
Quantitative analysis of low-abundance endogenous metabolites is frequently challenged by sample-to-sample variability introduced during sample preparation and analysis.[2] Factors such as incomplete extraction recovery, sample loss, and matrix-induced ion suppression or enhancement in the mass spectrometer can lead to significant analytical errors.[3] The IDMS technique is the most effective solution to these challenges.[4]
By introducing a known concentration of a stable isotope-labeled analogue of the analyte (the internal standard) at the very beginning of the sample preparation workflow, any subsequent loss or analytical variation will affect both the endogenous analyte and the SIL-IS equally.[5] Since the mass spectrometer can distinguish between the light (endogenous) and heavy (labeled) forms of the molecule, the ratio of their peak areas remains constant regardless of these variations. This ratio is then used to calculate the precise concentration of the endogenous analyte, ensuring the highest degree of accuracy and precision.[4]
Why Indole-3-carboxaldehyde-¹³C is the Optimal Internal Standard
While various types of internal standards exist, a stable isotope-labeled version of the analyte itself is considered ideal. Specifically, ¹³C-labeled standards are superior to deuterated (²H) standards for several reasons:
-
Co-elution: ¹³C-labeled compounds have virtually identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute perfectly during liquid chromatography.[1] Deuterated standards can sometimes exhibit slight shifts in retention time, which can compromise accuracy.
-
Isotopic Stability: The C-C bond is stronger than the C-H bond, making ¹³C labels less susceptible to exchange or loss during sample preparation compared to deuterium labels.[6]
-
No Isotope Effects: The incorporation of ¹³C does not significantly alter the chemical properties or ionization efficiency of the molecule, unlike deuterium, which can sometimes introduce minor isotope effects.
Indole-3-carboxaldehyde-¹³C serves as an excellent internal standard for quantifying its endogenous form, a key metabolite in the tryptophan pathway.[7]
Biological Significance of Indole-3-carboxaldehyde (ICA)
Indole-3-carboxaldehyde is a crucial metabolite derived from the essential amino acid tryptophan, primarily through the action of gut microbiota.[8][9] It is a significant signaling molecule involved in host-microbe interactions and plays a vital role in maintaining intestinal barrier function and modulating inflammatory responses.[8][10] ICA can activate the aryl hydrocarbon receptor (AhR), a key regulator of immune homeostasis at mucosal surfaces.[11] Given its involvement in conditions like inflammatory bowel disease and its potential as a biomarker, accurate quantification of ICA is critical for understanding disease pathogenesis and developing novel therapeutics.[10][11]
Caption: Simplified Tryptophan Metabolism Pathway to ICA.
Detailed Application Protocol
This protocol outlines a robust method for quantifying indole-3-carboxaldehyde in human plasma using LC-MS/MS with Indole-3-carboxaldehyde-¹³C as an internal standard.
Materials and Reagents
| Item | Recommended Supplier/Grade |
| Indole-3-carboxaldehyde (Analyte) | Sigma-Aldrich, >98% purity |
| Indole-3-carboxaldehyde-¹³C (IS) | MedChemExpress or similar, specified isotopic purity |
| Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade |
| Formic Acid (FA) | LC-MS Grade, >99% |
| Water | LC-MS Grade or Type I Ultrapure |
| Human Plasma (for standards/QC) | Pooled, K2-EDTA anticoagulant, charcoal-stripped |
| Microcentrifuge Tubes (1.5 mL) | Protein LoBind, Eppendorf or equivalent |
| Autosampler Vials (2 mL) | Amber glass with pre-slit septa |
Preparation of Stock and Working Solutions
Causality: Preparing accurate stock and working solutions is fundamental for generating a reliable calibration curve. Using a solvent like methanol ensures good solubility for indole compounds. Serial dilutions minimize pipetting errors.
-
Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of Indole-3-carboxaldehyde and dissolve in 1 mL of MeOH.
-
Internal Standard Stock (1 mg/mL): Accurately weigh ~1 mg of Indole-3-carboxaldehyde-¹³C and dissolve in 1 mL of MeOH.
-
Analyte Working Solution (10 µg/mL): Dilute the analyte stock 1:100 with 50:50 MeOH:Water.
-
Internal Standard Working Solution (IS-WS, 200 ng/mL): Perform a serial dilution of the IS stock solution in 50:50 MeOH:Water. This concentration is chosen to yield a robust signal in the MS without being excessively high.
Store all stock and working solutions at -20°C in amber vials to prevent degradation.
Preparation of Calibration Curve and Quality Control (QC) Samples
Causality: A calibration curve prepared in a surrogate matrix (charcoal-stripped plasma) is essential to mimic the matrix effects of real samples, ensuring accurate quantification.[12] QCs at different concentrations validate the curve's accuracy and the method's reproducibility.
-
Generate an 8-point calibration curve by spiking the appropriate volume of the analyte working solution into charcoal-stripped plasma to achieve final concentrations of 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Prepare QC samples at three concentrations: Low (LQC, 15 ng/mL), Medium (MQC, 200 ng/mL), and High (HQC, 800 ng/mL) in the same manner.
Sample Preparation: Protein Precipitation
Causality: Biological samples like plasma contain high concentrations of proteins that interfere with LC-MS analysis by clogging the column and suppressing ionization. Protein precipitation with ice-cold acetonitrile is a simple, fast, and effective method to remove the majority of these proteins.[12][13] Adding the internal standard at this first step ensures it accounts for any variability during the entire process.[5]
Caption: Experimental Workflow for Sample Preparation.
Step-by-Step Protocol:
-
Aliquot 50 µL of each standard, QC, or study sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS-WS (200 ng/mL Indole-3-carboxaldehyde-¹³C) to every tube except for "blank" samples.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein precipitation and maintain analyte stability.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analytes.[14]
-
Reconstitute the dried residue in 100 µL of mobile phase A (see section 2.5).
-
Vortex briefly, centrifuge to pellet any insoluble debris, and transfer the final solution to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Method
Causality: A reverse-phase C18 column is ideal for retaining and separating moderately non-polar molecules like indoles.[12][13] A gradient elution provides robust separation of the analyte from other matrix components. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unmatched sensitivity and selectivity for quantification.[5]
| LC Parameters | Setting |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 |
| MS/MS Parameters | Setting |
| MS System | Sciex 7500 QTrap or equivalent Triple Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | +5500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| MRM Transitions | Compound |
| Indole-3-carboxaldehyde | |
| Indole-3-carboxaldehyde-¹³C |
*Note: The exact m/z for the ¹³C-labeled standard will depend on the number of ¹³C atoms incorporated (e.g., ¹³C₆ would be 152.1). These transitions must be optimized by infusing the pure standard.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software (e.g., Sciex OS, MassHunter).
-
Calculate Response Ratios: For each injection (standards, QCs, and samples), calculate the Peak Area Ratio (PAR) as: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct Calibration Curve: Plot the PAR (y-axis) versus the nominal concentration (x-axis) for the calibration standards. Apply a linear regression with 1/x² weighting, which is typically best for bioanalytical assays. The regression should yield an R² value > 0.99 for the curve to be accepted.
-
Quantify Unknown Samples: Interpolate the PAR of the unknown samples onto the calibration curve to determine their concentrations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low IS Signal | Pipetting error during IS addition; poor recovery; MS source is dirty. | Prepare a fresh IS-WS; check extraction procedure; clean the MS source and recalibrate. |
| High Variability in QCs | Inconsistent sample preparation; sample degradation. | Ensure consistent vortexing and evaporation times; keep samples cooled in the autosampler; prepare fresh QCs. |
| Poor Peak Shape | Column degradation; incompatible reconstitution solvent. | Replace the LC column; ensure the reconstitution solvent is the same as or weaker than the initial mobile phase conditions. |
| No Analyte Signal | Analyte concentration is below the limit of detection (LOD); poor recovery. | Concentrate the sample more (e.g., start with a larger volume); optimize extraction solvent; check MS parameters for the analyte transition. |
Conclusion
The protocol detailed in this application note provides a highly specific, sensitive, and robust method for the quantification of indole-3-carboxaldehyde in biological matrices. By employing Indole-3-carboxaldehyde-¹³C as an internal standard, the method effectively mitigates matrix effects and procedural errors, adhering to the highest standards of bioanalytical validation. This approach enables researchers to generate reliable quantitative data crucial for advancing our understanding of tryptophan metabolism in health and disease, facilitating biomarker discovery, and supporting drug development programs.
References
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Mashego, M. R., Rumbold, K., De Mey, M., Vandamme, E., Soetaert, W., & Heerd, D. (2007). Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards. Analytical chemistry, 79(13), 4700–4707. [Link]
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Kumar, S., Bairwa, K., Thomas, A., Moreno, J., & Ghose, A. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. [Link]
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ResearchGate. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]
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Zhu, J., Chen, Y., Zu, M., Shen, Y., Li, R., Li, Y., ... & Li, L. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. Journal of Agricultural and Food Chemistry, 71(18), 7136–7147. [Link]
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Wang, Y., Chen, Y., Zhang, X., Lu, Y., Chen, H., & Liu, G. (2023). Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via aryl hydrocarbon receptor/AMP-activated protein kinase signaling activation. Journal of Animal Science and Biotechnology, 14(1), 101. [Link]
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Li, S., Liu, C., Zhang, Y., Wang, Y., Zhang, Y., Li, M., ... & Zhang, C. (2024). Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. World Journal of Gastrointestinal Oncology, 16(6), 1081–1098. [Link]
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Nielsen, K. F. (2014). Liquid chromatography mass spectrometry for analysis of microbial metabolites. Technical University of Denmark. [Link]
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DOI. (n.d.). Development and Application of a Selective Analytical Method for Indole Metabolites in Urine: Dietary Exposure Biomarkers for Broccoli Consumption. DOI. [Link]
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Chen, C., Huang, L., Bian, Y., Li, C., Ma, L., Lin, Y., ... & Chen, B. (2023). Plasma indole-3-aldehyde as a novel biomarker of acute kidney injury after cardiac surgery: a reanalysis using prospective metabolomic data. BMC medicine, 21(1), 438. [Link]
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Böttcher, C., Westphal, L., Schmotz, C., Prade, E., Scheel, D., & Glawischnig, E. (2014). The biosynthetic pathway of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives in Arabidopsis. Plant physiology, 164(2), 583–595. [Link]
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Romer Labs. (n.d.). The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. [Link]
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IsoLife. (n.d.). Internal Standards in metabolomics. IsoLife. [Link]
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Palladino, C., et al. (2024). A colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances. [Link]
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Previs, S. F., & Kelley, D. E. (2013). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 5(15), 1891–1901. [Link]
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Mairinger, T., Steiger, M. G., & Gstöttner, C. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolites, 9(4), 72. [Link]
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El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry. [Link]
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Matusheski, N. V., Juvik, J. A., & Jeffery, E. H. (2004). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of agricultural and food chemistry, 52(24), 7323–7332. [Link]
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ResearchGate. (2004). LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli. ResearchGate. [Link]
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Edison, A. S., Colquhoun, T. A., & Fiehn, O. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 539. [Link]
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Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. Chemie Brunschwig. [Link]
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Biologie. (2016). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. Biologie. [Link]
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Bingul, M., & Karaali, N. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(3), 856-865. [Link]
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Wang, G., Hsieh, Y., & Korfmacher, W. A. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and bioanalytical chemistry, 406(8), 2059–2068. [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
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Liu, Y., Zhang, D., Chen, M., Cui, J., & Zhou, Y. (2022). Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Frontiers in microbiology, 13, 894562. [Link]
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Ugalde-Muñiz, P., et al. (2024). Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells. MDPI. [Link]
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Application Note: Indole-3-carboxaldehyde-13C as an Internal Standard for High-Precision Mass Spectrometry
Executive Summary & Biological Context
Indole-3-carboxaldehyde (I3CA) , also known as 3-formylindole, is a critical tryptophan metabolite produced by commensal gut bacteria, particularly Lactobacillus species. Unlike host-derived metabolites, I3CA acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR) , driving the production of Interleukin-22 (IL-22) and maintaining mucosal barrier integrity.
Recent studies identify I3CA as a pivotal biomarker in:
-
Inflammatory Bowel Disease (IBD): Reduced levels correlate with compromised gut barrier function.
-
Metabolic Syndrome: Modulates insulin sensitivity via AhR pathways.
-
Acute Kidney Injury (AKI): Plasma levels serve as an independent predictor of post-surgical AKI.
The Analytical Challenge
Quantifying I3CA in complex matrices (feces, plasma, urine) is fraught with difficulty due to:
-
Matrix Effects: Significant ion suppression from co-eluting phospholipids and bile acids.
-
Chemical Instability: The aldehyde moiety is prone to oxidation, converting I3CA to Indole-3-carboxylic acid during sample processing.
-
Isomer Interference: Structural isomers in the indole pathway can co-elute.
The Solution: This protocol utilizes Indole-3-carboxaldehyde-13C3 (Ring-13C3) as an internal standard. Unlike deuterated standards (
Chemical Properties & Reagents
Target Analyte vs. Internal Standard[1]
| Feature | Analyte: Indole-3-carboxaldehyde (I3CA) | Internal Standard: I3CA-13C3 |
| CAS Number | 487-89-8 | N/A (Isotope labeled) |
| Formula | ||
| Molecular Weight | 145.16 g/mol | ~148.16 g/mol |
| Precursor Ion (ESI+) | 146.1 | 149.1 |
| Quantifier Ion | 118.1 (Loss of CO) | 121.1 (Loss of CO) |
| Retention Time | ~4.2 min | ~4.2 min (No shift) |
Reagent Preparation
-
Stock Solution A (Analyte): 1 mg/mL I3CA in Methanol. Store at -80°C.
-
Stock Solution B (IS): 100 µg/mL I3CA-13C3 in Methanol. Store at -80°C.
-
Working IS Solution: Dilute Stock B to 500 ng/mL in 50% Methanol/Water.
-
Antioxidant Buffer: 0.1% Ascorbic Acid + 1 mM EDTA in water (Critical for preventing aldehyde oxidation).
Biological Pathway Visualization
The following diagram illustrates the metabolic origin of I3CA and its downstream signaling effects, highlighting the necessity of accurate measurement in microbiome studies.
Caption: Figure 1.[1][2] Metabolic pathway of Indole-3-carboxaldehyde from dietary tryptophan to AhR-mediated immune signaling. Note the oxidation risk to carboxylic acid.
Analytical Protocol (LC-MS/MS)[3][4][5][6]
Phase 1: Sample Preparation (Plasma/Serum)
Rationale: Protein precipitation (PPT) is used here for high throughput, but Liquid-Liquid Extraction (LLE) is superior for sensitivity if limits of detection (LOD) < 1 ng/mL are required.
-
Thaw: Thaw plasma samples on ice. Do not leave at room temperature to prevent enzymatic degradation.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Working IS Solution (I3CA-13C3, 500 ng/mL). Vortex for 10 sec.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Note: Acidification helps stabilize the aldehyde group.
-
-
Vortex/Centrifuge: Vortex vigorously for 30 sec. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an LC vial containing a glass insert.
-
Dilution (Optional): If peak shapes are poor, dilute 1:1 with Antioxidant Buffer (0.1% Ascorbic Acid) to match initial mobile phase conditions.
Phase 2: Liquid Chromatography Parameters
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 5 | Initial equilibration |
| 0.5 | 5 | Load/Wash |
| 3.5 | 95 | Elution of I3CA (~2.8 - 3.2 min) |
| 4.5 | 95 | Column Wash |
| 4.6 | 5 | Re-equilibration |
| 6.0 | 5 | End of Run |
Phase 3: Mass Spectrometry (MRM)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
|---|---|---|---|---|---|
| I3CA | 146.1 | 118.1 | 30 | 22 | Quantifier |
| I3CA | 146.1 | 91.1 | 30 | 35 | Qualifier |
| I3CA-13C3 | 149.1 | 121.1 | 30 | 22 | Internal Std |
Mechanism: The transition 146 -> 118 corresponds to the loss of Carbon Monoxide (CO, 28 Da), a characteristic fragmentation for aromatic aldehydes. The 13C3 label on the ring is retained in the 121 fragment (118 + 3).
Workflow Diagram
Caption: Figure 2. Step-by-step analytical workflow for Indole-3-carboxaldehyde quantification.
Validation & Quality Control
To ensure Scientific Integrity and Trustworthiness , the method must be validated according to FDA/EMA bioanalytical guidelines.
-
Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. The response ratio (Area I3CA / Area IS) should yield
. -
Accuracy & Precision: Quality Control (QC) samples at Low, Medium, and High concentrations must be within ±15% coefficient of variation (CV).
-
Recovery: Compare the peak area of I3CA in a pre-extraction spiked sample vs. a post-extraction spiked sample. Typical recovery with ACN precipitation is 85-95%.
-
Stability Check:
-
Benchtop: Unstable > 4 hours at RT (oxidation).
-
Autosampler: Stable for 24 hours at 4°C.
-
Freeze/Thaw: Stable for 3 cycles if acidified.
-
Pro-Tip (Derivatization): If sensitivity is insufficient (< 0.5 ng/mL), derivatize the aldehyde with Girard’s Reagent T or Dansyl Hydrazine . This adds a permanently charged moiety, increasing ESI efficiency by 10-100 fold, though it adds a step to the workflow.
References
-
Zelante, T., et al. (2013). "Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22." Immunity, 39(2), 372-385. Link
-
Zhang, L., et al. (2023). "Plasma indole-3-aldehyde as a novel biomarker of acute kidney injury after cardiac surgery." Renal Failure, 45(1). Link
- Pattison, S.H., et al. (2021). "LC-MS/MS analysis of tryptophan metabolites in biological matrices.
-
MedChemExpress. "Indole-3-carboxaldehyde-13C3 Product Information." Link
-
Roager, H.M., & Licht, T.R. (2018). "Microbial tryptophan catabolites in health and disease." Nature Communications, 9, 3294. Link
Sources
LC-MS/MS method development with Indole-3-carboxaldehyde-13C
Application Note: High-Sensitivity Quantitative Profiling of Indole-3-Carboxaldehyde (I3A) in Biological Matrices via LC-MS/MS
Executive Summary
Target Analyte: Indole-3-carboxaldehyde (I3A; 3-Formylindole) Internal Standard: Indole-3-carboxaldehyde-13C (Stable Isotope Dilution) Matrices: Feces, Plasma, Serum, Intestinal Tissue Application: Microbiome-Host Interaction, AhR Activation Studies, Gut Barrier Integrity[1]
This guide details the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying Indole-3-carboxaldehyde (I3A). I3A is a critical tryptophan metabolite produced by commensal Lactobacillus species (e.g., L. reuteri). It acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), promoting IL-22 production and mucosal barrier integrity.
Key Technical Challenge: I3A contains a reactive aldehyde group susceptible to oxidation (forming Indole-3-carboxylic acid) and Schiff base formation. This protocol incorporates specific stabilization steps and utilizes Indole-3-carboxaldehyde-13C to correct for matrix-induced ionization suppression and extraction variability.
Biological Context & Mechanism
I3A is not produced by mammalian cells; it is strictly a product of microbial metabolism. Understanding its pathway is essential for interpreting data.[2]
Figure 1: Microbial production of I3A from Tryptophan and downstream activation of the AhR signaling pathway.[3]
Chemical Properties & Stock Preparation
-
IUPAC Name: 1H-indole-3-carbaldehyde[4]
-
Molecular Weight: 145.16 g/mol
-
LogP: ~1.9 (Moderately lipophilic)
-
pKa: ~16 (Indole N-H is very weak acid); Aldehyde is neutral.
Stock Solution Protocol:
-
Solvent: Dissolve primary stock (1 mg/mL) in DMSO or Methanol . Avoid pure water as solubility is low (<0.5 mg/mL).
-
Stability: Store at -80°C.
-
Critical Step: Add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the stock solution to prevent oxidation to Indole-3-carboxylic acid.
-
-
Internal Standard (IS): Prepare Indole-3-carboxaldehyde-13C3 (or similar isotopologue) at 10 µg/mL in Methanol.
Mass Spectrometry Optimization (MS/MS)
I3A ionizes efficiently in Positive Electrospray Ionization (ESI+) mode due to the nitrogen in the indole ring.
Source Parameters (Sciex 6500+ / Agilent 6495 equivalent):
-
Ion Source: ESI Positive
-
Curtain Gas (CUR): 35 psi
-
IonSpray Voltage (IS): 4500 V
-
Temperature (TEM): 500°C
-
Collision Gas (CAD): Medium
MRM Transitions: The primary fragmentation pathway involves the loss of Carbon Monoxide (CO, 28 Da) from the aldehyde group, forming a stable quinolinium-like ion.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | CE (V) | DP (V) | Role |
| I3A | 146.1 [M+H]+ | 118.1 | 25 | 60 | Quantifier (Loss of CO) |
| I3A | 146.1 [M+H]+ | 91.1 | 40 | 60 | Qualifier (Tropylium ion) |
| I3A-13C3 | 149.1 [M+H]+ | 121.1 | 25 | 60 | Internal Standard |
Note: The IS transition assumes the 13C label is on the indole ring. If the label is on the carbonyl carbon, the loss of CO would result in a product ion of 118.1 (unlabeled). Always verify the IS fragmentation pattern.
Chromatographic Conditions
Indoles are relatively non-polar but can exhibit peak tailing due to secondary interactions. A high-strength silica (HSS) C18 column is recommended for superior retention and peak shape.
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Loading |
| 1.00 | 5% | Isocratic Hold (Desalting) |
| 6.00 | 60% | Linear Gradient |
| 6.50 | 95% | Wash |
| 8.00 | 95% | Wash Hold |
| 8.10 | 5% | Re-equilibration |
| 10.00 | 5% | End |
Sample Preparation Protocol
This section details the extraction from Fecal Samples , the most complex matrix. For plasma, skip the homogenization step and proceed to protein precipitation.
Materials:
-
Fresh/Frozen Feces (approx. 50 mg)
-
Extraction Solvent: 80% Methanol / 20% Water (cold) containing 0.1% Ascorbic Acid (Antioxidant).
-
Internal Standard Working Solution (I3A-13C).
Workflow:
Figure 2: Sample preparation workflow emphasizing antioxidant addition and mechanical homogenization.
Detailed Steps:
-
Weighing: Weigh ~50 mg of wet feces into a bead-beating tube (e.g., Precellys).
-
Spiking: Add 10 µL of I3A-13C Internal Standard (1 µg/mL).
-
Extraction: Add 500 µL of cold 80% Methanol + 0.1% Ascorbic Acid.
-
Why Ascorbic Acid? Prevents the spontaneous oxidation of the aldehyde to carboxylic acid during the high-energy bead beating process.
-
-
Homogenization: Bead beat for 2 cycles of 60 seconds at 6000 rpm.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution (Optional): If the curve is saturated, dilute the supernatant 1:10 with Mobile Phase A.
-
Transfer: Transfer supernatant to an amber autosampler vial (protect from light).
Method Validation Criteria (Bioanalytical Guidelines)
To ensure the method meets FDA/EMA standards for bioanalysis:
-
Linearity:
-
Range: 1 ng/mL to 1000 ng/mL.
-
Weighting: 1/x² (to prioritize accuracy at the lower end).
-
Correlation Coefficient (r²): > 0.99.[5]
-
-
Accuracy & Precision:
-
Intra-day and Inter-day CV% must be <15% (20% at LLOQ).
-
Quality Control (QC) samples: Low (3 ng/mL), Medium (50 ng/mL), High (800 ng/mL).
-
-
Matrix Effect (ME):
-
Calculate ME using the equation:
-
A = Peak area of standard in neat solvent.
-
B = Peak area of standard spiked into extracted blank matrix.
-
-
Role of IS: The I3A-13C IS should show a similar matrix effect (e.g., if I3A is suppressed by 30%, I3A-13C should also be suppressed by ~30%), allowing the ratio to remain constant.
-
-
Stability Tests:
-
Freeze-Thaw: 3 cycles at -80°C.
-
Autosampler Stability: 24 hours at 4°C (Crucial for aldehydes).
-
Expert Troubleshooting & Insights
-
Peak Doublets: If you see split peaks, it is likely due to the solvent mismatch. Ensure your injection solvent strength is weaker than or equal to the initial mobile phase (e.g., dissolve final sample in 5% ACN).
-
Aldehyde Oxidation: If you observe high levels of Indole-3-carboxylic acid (ICA) and low I3A, your samples may have oxidized. Always process on ice and analyze within 24 hours.
-
Alternative Derivatization: For ultra-low sensitivity (e.g., limited tissue samples), consider derivatization with 3-Nitrophenylhydrazine (3-NPH) . This converts the aldehyde to a stable hydrazone, improving ionization efficiency by 10-50x, though it adds sample prep time.
References
-
Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22. Immunity, 39(2), 372-385. Link
-
Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences, 106(10), 3698-3703. Link
-
Han, J., et al. (2015). Dansylation labeling coupled with LC-MS/MS for simultaneous quantification of a broad spectrum of amine-containing metabolites. Analytica Chimica Acta, 885, 183-190. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
Sources
- 1. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uab.edu [uab.edu]
- 4. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
Application Note: Precision Metabolic Tracing and Functional Profiling of Indole-3-carboxaldehyde-13C (I3A-13C) in Mammalian Cell Culture
Part 1: Introduction & Strategic Rationale
The Biological Imperative
Indole-3-carboxaldehyde (I3A), also known as 3-formylindole, is a critical tryptophan metabolite produced by commensal gut bacteria (e.g., Lactobacillus reuteri).[1][2][3] It acts as a bioactive signaling molecule at the host-microbiome interface, primarily by activating the Aryl Hydrocarbon Receptor (AhR) .[3][4] This activation drives the expression of Interleukin-22 (IL-22) and tight junction proteins, crucial for mucosal immunity and barrier integrity.
Why 13C-Labeling?
While unlabeled I3A can be quantified, Stable Isotope Tracing (SIL) using I3A-13C provides superior analytical rigor for three reasons:
-
Differentiation from Endogenous Background: Mammalian systems (and complex media like FBS) may contain fluctuating levels of unlabeled indoles. 13C-labeling distinguishes the exogenous experimental probe from background noise.
-
Flux Analysis: It allows precise tracking of I3A's metabolic fate—specifically its oxidation to Indole-3-carboxylic acid (ICA) or conjugation (glucuronidation/sulfation)—without interference from steady-state metabolite pools.
-
Internal Standardization: In mass spectrometry, co-eluting matrix effects can suppress ionization. Using I3A-13C as a surrogate standard (or tracer) ensures that quantification reflects true recovery and ionization efficiency.
Part 2: Experimental Design & Core Directives
Reagent Selection & Causality
-
Compound: Indole-3-carboxaldehyde-13C (Recommended: Ring-13C6 or Formyl-13C1).
-
Reasoning: Ring-labeled isotopologues are preferred for metabolic tracing because the formyl group is labile and often lost during oxidation to carboxylic acid, potentially erasing the label in downstream metabolites.
-
-
Cell Model: Caco-2 (Human Colorectal Adenocarcinoma).
-
Reasoning: These cells differentiate into a monolayer expressing AhR and relevant metabolic enzymes (CYP1A1), mimicking the intestinal epithelium where I3A naturally functions.
-
-
Concentration: 50 µM.
-
Causality: Literature indicates 10–100 µM is the physiological window for AhR activation. Concentrations >250 µM may induce cytotoxicity or non-specific stress responses.
-
The "Self-Validating" Control System
Every experiment must include:
-
Vehicle Control (DMSO < 0.1%): To establish baseline AhR activity.
-
Unlabeled I3A Control: To verify that the 13C-label does not alter biological activity (isotope effect is negligible here, but this is a QC step).
-
Dead-Cell/No-Cell Control: To differentiate cellular metabolism from spontaneous chemical oxidation in the media.
Part 3: Detailed Protocols
Protocol A: Cell Culture & Pulse-Labeling[5]
Objective: To introduce I3A-13C to cells under controlled conditions for metabolic tracking.
-
Seeding: Seed Caco-2 cells in 6-well plates (0.5 x 10^6 cells/well) in MEM supplemented with 20% FBS. Differentiate for 14–21 days post-confluence to ensure tight junction formation.
-
Equilibration (Starvation): 12 hours prior to labeling, switch to Phenol-Red Free, Low-Serum (1%) Media .
-
Why: Phenol red can interfere with some downstream optical assays, and high serum contains undefined tryptophan metabolites that compete with the tracer.
-
-
Preparation of Tracer Stock:
-
Dissolve I3A-13C powder in high-grade DMSO to create a 50 mM stock.
-
Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles as aldehydes are prone to oxidation.
-
-
Pulse Labeling:
-
Dilute stock to 50 µM in warm experimental media.
-
Add 2 mL per well.
-
Incubate at 37°C / 5% CO2 for defined timepoints: 0h, 1h, 4h, 12h, 24h .
-
-
Harvesting:
-
Collect Supernatant (extracellular metabolites).
-
Wash cells 2x with ice-cold PBS.
-
Add 500 µL 80% Methanol (-80°C) to the monolayer for quenching and extraction.
-
Protocol B: Metabolite Extraction & LC-MS/MS Analysis
Objective: To quantify I3A-13C and its metabolite Indole-3-carboxylic acid-13C (ICA-13C).
-
Extraction:
-
Scrape cells in cold methanol. Transfer to microcentrifuge tubes.
-
Vortex for 1 min; Sonicate for 5 min (4°C).
-
Centrifuge at 14,000 x g for 10 min at 4°C to pellet proteins.
-
Transfer supernatant to LC-MS vials.
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (10 min).
-
-
MS/MS Parameters (MRM Mode):
-
Note: Values below assume Formyl-13C1 labeling (Mass shift +1).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| I3A (Unlabeled) | 146.1 [M+H]+ | 118.1 | 20 | Loss of CO (-28) |
| I3A-13C (Formyl) | 147.1 [M+H]+ | 118.1 | 20 | Loss of 13CO (-29) |
| ICA (Unlabeled) | 162.1 [M+H]+ | 144.1 | 15 | Loss of H2O |
| ICA-13C (Formyl) | 163.1 [M+H]+ | 145.1 | 15 | Retains 13C in carboxyl |
Critical QC Check: If using Formyl-13C, the fragment for I3A-13C (118.1) is identical to the fragment for unlabeled I3A. You must rely on the Precursor Ion (147 vs 146) and chromatographic separation for specificity.
Protocol C: Functional Validation (AhR Activation)
Objective: Confirm that the 13C-labeled compound activates the AhR pathway.
-
Reporter Assay: Transfect Caco-2 cells with a pGL4-DRE-Luciferase vector (contains Dioxin Response Elements).
-
Treatment: Treat with 50 µM I3A-13C vs. Unlabeled I3A for 24 hours.
-
Readout: Lyse cells and measure luminescence.
-
Validation Criteria: The Fold Induction (over vehicle) of I3A-13C must be statistically indistinguishable from Unlabeled I3A (typically 3-5x induction).
Part 4: Visualization & Data Structure
Pathway Diagram: I3A Signaling & Metabolism
The following diagram illustrates the dual fate of I3A: metabolic conversion to ICA and signaling via AhR.
Caption: I3A-13C uptake, metabolic conversion to Indole-3-carboxylic acid (ICA), and parallel activation of the AhR signaling pathway.
Quantitative Data Summary Table
Use this template to record and compare isotopic enrichment.
| Timepoint (h) | I3A-13C (Intracellular) | I3A-13C (Extracellular) | ICA-13C (Metabolite) | % Conversion (Flux) |
| 0 | ND | 100% | ND | 0% |
| 4 | High | 80% | Low | < 5% |
| 12 | Medium | 50% | Medium | ~20% |
| 24 | Low | 20% | High | > 50% |
ND = Not Detected.
Part 5: References
-
Zelante, T., et al. (2013). "Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22."[5] Immunity, 39(2), 372-385. Link
-
Lamas, B., et al. (2016). "CARD9 impacts colitis by altering gut microbiota metabolism of tryptophan into aryl hydrocarbon receptor ligands." Nature Medicine, 22(6), 598-605. Link
-
Roager, H. M., & Licht, T. R. (2018). "Microbial tryptophan catabolites in health and disease." Nature Communications, 9, 3294. Link
-
Santa Cruz Biotechnology. "Indole-3-carboxaldehyde-13C Product Data." Link
-
MedChemExpress. "Indole-3-carboxaldehyde-13C3." Link
-
Wlodarska, M., et al. (2017). "Indole-3-aldehyde, a Tryptophan Catabolite, Is a Ligand for the Aryl Hydrocarbon Receptor."[5] Cell Host & Microbe. (Contextual citation for mechanism). Link
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. Frontiers | Indole-3-carboxyaldehyde does not reverse the intestinal effects of fiber-free diet in mice [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Structure and Theoretical ¹³C NMR Assignments
An Application Guide to the ¹³C NMR Spectroscopy of Indole-3-carboxaldehyde
Introduction: The Role of ¹³C NMR in Heterocyclic Compound Analysis
Indole-3-carboxaldehyde is a pivotal molecule, serving as a key intermediate in the synthesis of pharmaceuticals and a significant product of tryptophan metabolism. Its structural elucidation is paramount for quality control, reaction monitoring, and drug development. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers an unparalleled, non-destructive view into the carbon framework of the molecule. This technique provides direct information on the number of non-equivalent carbon atoms, their hybridization state (sp³, sp², sp), and their electronic environment, making it an indispensable tool for confirming the identity and purity of indole-3-carboxaldehyde.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of the ¹³C NMR spectrum of indole-3-carboxaldehyde. It moves beyond a simple recitation of chemical shifts to explain the underlying principles that govern the spectral appearance, offering field-proven protocols and insights for robust and reliable characterization.
Understanding the ¹³C NMR spectrum begins with a clear picture of the molecule's structure and the electronic environment of each carbon atom. The structure of indole-3-carboxaldehyde, with the conventional numbering system, is presented below.
Caption: Molecular structure of Indole-3-carboxaldehyde with IUPAC numbering.
The ¹³C chemical shifts are highly sensitive to the local electronic environment. Key factors influencing the spectrum of indole-3-carboxaldehyde include:
-
The Aldehyde Carbon (CHO): This is the most deshielded carbon due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its resonance is expected to appear significantly downfield, typically in the 180-200 ppm range.[2][3]
-
Aromatic Carbons: The carbons of the fused ring system (C2-C7a) resonate in the aromatic region (approx. 110-140 ppm). Their specific shifts are modulated by the electron-donating nitrogen atom of the pyrrole ring and the electron-withdrawing aldehyde group.
-
Pyrrole Ring Carbons (C2, C3): C2 is adjacent to the electron-donating nitrogen, which increases its electron density (shielding) relative to a typical aromatic C-H. However, its position is also influenced by the adjacent C3 bearing the aldehyde. C3 is directly attached to the electron-withdrawing aldehyde group, which deshields it, causing a downfield shift.
-
Benzene Ring Carbons (C4-C7a): The chemical shifts of these carbons are influenced by the fusion to the pyrrole ring. Carbons C3a and C7a are quaternary and are generally observed as weaker signals.
¹³C NMR Spectral Data
The chemical shifts of indole-3-carboxaldehyde are sensitive to the solvent used for analysis, primarily due to differences in hydrogen bonding and solvent polarity.[4] Data in the two most common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆), are presented below for comparison.
| Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm)[5] | Chemical Shift (δ) in DMSO-d₆ (ppm)[6][7] | Rationale for Chemical Shift |
| CHO | 185.34 | 184.9 - 185.34 | Highly deshielded by the electronegative carbonyl oxygen. |
| C2 | 135.75 | 138.6 - 138.85 | Alpha to nitrogen but also beta to the CHO group. |
| C3 | 118.38 | 118.2 - 118.54 | Directly attached to the electron-withdrawing CHO group. |
| C3a | 124.39 | 124.2 - 124.49 | Quaternary carbon at the ring junction. |
| C4 | 123.04 | 123.6 - 123.84 | Aromatic CH. |
| C5 | 121.88 | 122.2 - 122.50 | Aromatic CH. |
| C6 | 120.55 | 120.9 - 121.20 | Aromatic CH. |
| C7 | 111.70 | 112.5 - 112.80 | Aromatic CH, shielded by the adjacent nitrogen atom. |
| C7a | 136.79 | 137.2 - 137.43 | Quaternary carbon at the ring junction, adjacent to N. |
Note on Solvent Effects: The shifts in DMSO-d₆ are generally slightly different from those in CDCl₃. This is attributable to the higher polarity of DMSO and its ability to act as a hydrogen bond acceptor for the indole N-H proton. This interaction can alter the electron distribution throughout the aromatic system.[4]
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure high-quality, reproducible data. Each step is accompanied by its scientific justification to foster a deeper understanding of the experimental design.
Protocol for Sample Preparation
The integrity of the final spectrum is critically dependent on meticulous sample preparation.
Materials:
-
Indole-3-carboxaldehyde (high purity)
-
Deuterated solvent (CDCl₃ or DMSO-d₆, ≥99.8% D)
-
Tetramethylsilane (TMS) or reference standard
-
High-precision 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Lint-free wipes
Step-by-Step Methodology:
-
Determine Sample Mass: Weigh approximately 10-25 mg of indole-3-carboxaldehyde directly into a clean, dry vial.
-
Causality: This concentration range provides a good balance between achieving a strong signal-to-noise ratio in a reasonable time and ensuring complete dissolution.
-
-
Select and Add Solvent: Using a calibrated pipette, add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[5][8]
-
Causality: This volume is standard for 5 mm NMR tubes, ensuring the detector coil is adequately filled for optimal magnetic field homogeneity (shimming). DMSO-d₆ is an excellent choice for indole-3-carboxaldehyde due to its high solubilizing power for polar compounds.
-
-
Ensure Complete Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, gentle warming or sonication can be applied.
-
Causality: Undissolved particulates will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.
-
-
Add Internal Standard (Optional but Recommended): Add a small amount of TMS (typically <1% v/v).
-
Transfer to NMR Tube: Carefully transfer the solution into a clean 5 mm NMR tube.
-
Clean and Label: Wipe the outside of the NMR tube with a lint-free wipe (e.g., soaked in isopropanol) to remove any fingerprints or dust. Label the tube clearly.
-
Causality: Contaminants on the outer surface can interfere with the spinning of the tube in the spectrometer, affecting spectral quality.
-
Protocol for ¹³C NMR Data Acquisition and Processing
The following is a standard protocol for a modern NMR spectrometer (e.g., 400-600 MHz).
Caption: Standard workflow for ¹³C NMR analysis of Indole-3-carboxaldehyde.
Step-by-Step Acquisition and Processing:
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer. Lock onto the deuterium signal of the solvent.
-
Causality: The lock system compensates for magnetic field drift over time, ensuring the stability of the experiment.
-
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Causality: A homogeneous field is essential for achieving sharp, symmetrical peaks and high resolution.
-
-
Set Acquisition Parameters: Load a standard ¹³C experiment with proton decoupling. Key parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all peaks, including the carbonyl, are captured.
-
Acquisition Time (AQ): ~1.0-1.5 seconds. A longer AQ provides better digital resolution.
-
Relaxation Delay (D1): 2-5 seconds. This delay allows the carbon nuclei to return to equilibrium between pulses. Quaternary carbons have longer relaxation times and may benefit from a longer D1 for more accurate quantitation, though for simple identification, 2s is often sufficient.
-
Number of Scans (NS): 128 to 1024 scans, or more.
-
Causality: Due to the low natural abundance of ¹³C (~1.1%), signal averaging is required to achieve an adequate signal-to-noise ratio.[1] The exact number of scans will depend on the sample concentration.
-
-
Data Processing:
-
Fourier Transformation (FT): Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO-d₆ solvent peak to 39.52 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak.
-
Troubleshooting and Advanced Insights
-
Low Signal for Quaternary Carbons (C3a, C7a): Quaternary carbons lack attached protons and therefore do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that occurs during proton decoupling.[3] This, combined with their typically longer relaxation times, results in lower signal intensity. If these signals are crucial and difficult to detect, increasing the relaxation delay (D1) to 10-20 seconds or using a different pulse sequence (e.g., inverse gated decoupling) can help.
-
Concentration and Solvent Dependence: As shown in the data table, chemical shifts are not immutable. Always report the solvent used. In cases of intermolecular interactions, such as hydrogen bonding, chemical shifts can also be concentration-dependent.[4] For validation purposes, it is best to keep the sample concentration consistent.
-
Impurity Identification: The high resolution and wide spectral window of ¹³C NMR make it excellent for identifying carbon-containing impurities. The reference database of common laboratory solvents is an invaluable resource for this purpose.[8]
Conclusion
¹³C NMR spectroscopy is a powerful and definitive method for the structural verification of indole-3-carboxaldehyde. By understanding the influence of the molecule's electronic structure on the chemical shifts and by employing robust, validated experimental protocols, researchers can obtain high-quality spectra for unambiguous characterization. This guide provides the necessary framework, from sample preparation to spectral interpretation, to empower scientists in their research and development endeavors.
References
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]
-
Tidwell, T. T. (2005). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 43(9), 763-769. [Link]
-
University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]
-
Quora. (2017). Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon? Retrieved from [Link]
-
de A. T. D. de S., F. de A., & da C., J. D. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(4), 4527–4553. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
da Silva, G. W. L., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. [Link]
-
Otting, G., et al. (2018). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Open Research Repository. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-3-Carboxaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
-
Metin, Z. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Organic Syntheses. (2019). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Troubleshooting & Optimization
improving signal-to-noise ratio in Indole-3-carboxaldehyde-13C NMR
Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) in Indole-3-carboxaldehyde C NMR
Case ID: IND-13C-SNR-OPT Subject: Resolving low sensitivity and missing quaternary signals in 3-formylindole derivatives. Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division.
Executive Summary: The "Silent Carbon" Challenge
Indole-3-carboxaldehyde (3-formylindole) presents a classic "Silent Carbon" problem in
-
Long Longitudinal Relaxation Times (
): Lacking attached protons, these nuclei have inefficient relaxation pathways, leading to saturation if the repetition rate is too fast.[1] -
Lack of NOE Enhancement: Standard decoupling sequences transfer polarization from protons to attached carbons (increasing signal up to ~3x).[1] Quaternary carbons receive negligible enhancement.[1][2]
This guide provides a self-validating protocol to overcome these limitations, prioritizing chemical handling and pulse sequence optimization.
Module 1: Sample Preparation (The Foundation)[1]
Objective: Maximize molar concentration and introduce artificial relaxation pathways.
Solvent Selection: DMSO-d vs. CDCl
Recommendation: Use DMSO-d
-
Causality: Indole-3-carboxaldehyde possesses an N-H moiety capable of hydrogen bonding. In non-polar solvents like CDCl
, indoles often aggregate or suffer from poor solubility, limiting the number of spins in the coil.[1] DMSO-d disrupts aggregation and significantly increases the saturation limit, directly boosting SNR.[1] -
Validation: Check the lock signal stability. DMSO-d
should provide a sharp, stable lock compared to a cloudy or precipitating sample in chloroform.[1]
The Relaxation Agent Protocol: Cr(acac)
Directive: For quantitative results or rapid acquisition of quaternary carbons, use Chromium(III) acetylacetonate.[1][4]
-
Mechanism: Cr(acac)
is a paramagnetic relaxation agent.[1][4] It acts as a "magnetic sink," drastically reducing the of quaternary carbons from >10s to <1s.[1] This allows you to decrease the relaxation delay ( ) and increase the number of scans ( ) per unit time.[1] -
Protocol:
-
Prepare a 0.05 M stock solution of Cr(acac)
in DMSO-d . -
Dissolve your Indole-3-carboxaldehyde sample in this doped solvent.
-
Target Concentration: ~2 mg Cr(acac)
per 0.6 mL solvent is usually sufficient for qualitative work.[1]
-
Warning: Cr(acac)
Module 2: Acquisition Parameters (The Tuning)[1]
Objective: Balance scan speed with signal saturation.
Pulse Sequence Selection
| Goal | Pulse Sequence (Bruker/Varian) | Description | Pros/Cons |
| General Screening | zgpg30 / s2pul | Power-gated decoupling.[1] | Pro: NOE enhances protonated carbons.[1] Con: Quaternary carbons may saturate and vanish.[1] |
| Quaternary Detection | zgig / s2pul (inverse gated) | Inverse gated decoupling.[1] | Pro: Quantitative; no NOE (cleaner baselines). Con: Lower sensitivity for CH/CH |
| Assignment | dept135 | Distortionless Enhancement by Polarization Transfer. | Pro: Separates CH/CH |
Optimized Parameters (with Cr(acac) )
If using the relaxation agent, set the following:
-
Pulse Angle: 30° to 45° (Avoid 90° to prevent saturation).
-
Relaxation Delay (
): 1.0 – 2.0 seconds (Reduced from the standard 5-10s required for neat samples). -
Acquisition Time (
): ~0.8 – 1.0 seconds.[1] -
Spectral Width: 220 ppm (Ensure the aldehyde carbonyl at ~185 ppm is not aliased).[1]
Visualizing the Workflow
Figure 1: Strategic workflow for recovering "silent" quaternary carbons in Indole-3-carboxaldehyde.
Module 3: Troubleshooting & FAQs
Q1: I see the aromatic peaks, but the aldehyde (CHO) and C3 are missing. Why?
A: This is a saturation issue. The C3 carbon is quaternary, and the CHO carbon, while technically having a proton, has a very large chemical shift anisotropy and often a long
-
Immediate Fix: Increase your Relaxation Delay (
) to 5 seconds. -
Better Fix: Add Cr(acac)
and use a 1-second delay. The peaks will appear.[5]
Q2: My baseline is rolling or "smiling."
A: This is often caused by acoustic ringing or dead-time issues, common when acquiring broad spectral widths (200+ ppm) for aldehydes.[1]
-
Fix: Apply "Backward Linear Prediction" (Linear Prediction of the first few points) during processing.
-
Fix: Ensure your pre-scan delay (DE) is calculated correctly (rga command in Bruker).
Q3: Can I use DEPTQ to see the quaternary carbons?
A: Yes, DEPTQ (unlike DEPT-135) retains quaternary carbons.[1] However, DEPTQ relies on J-coupling constants.[1] The J-coupling for the aldehyde proton (
-
Recommendation: Stick to zgig with Cr(acac)
for the most reliable detection of all carbons.[1]
Q4: How do I verify my chemical shift assignments?
A: Use the following reference table for Indole-3-carboxaldehyde in DMSO-d
| Carbon | Type | Approx.[1][4][5][6][7][8][9][10] Shift (ppm) | Notes |
| CHO | Carbonyl | 185.0 - 188.0 | Most downfield signal.[1] |
| C2 | CH | 137.0 - 140.0 | Strong NOE; often doublet in coupled spectra. |
| C7a | Quat | 136.0 - 138.0 | Bridgehead. |
| C3a | Quat | 124.0 - 126.0 | Bridgehead. |
| C3 | Quat | 118.0 - 120.0 | The "Problem Peak" - often weak. |
| C4-C7 | CH | 111.0 - 124.0 | Aromatic region; high intensity. |
Advanced Logic: The Missing Peak Decision Tree
Use this logic flow to diagnose specific spectral failures.
Figure 2: Diagnostic logic for isolating the root cause of signal loss.
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Retrieved from [Link]
-
Cayman Chemical. (n.d.).[1] Chromium(III) Acetylacetonate Safety Data Sheet.
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for Pulse Sequence Mechanisms).
-
Reich, H. J. (2024).[1] Relaxation in NMR. University of Wisconsin-Madison. (Authoritative source on T1 relaxation mechanisms).
Sources
- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Isotopic Impurity in Indole-3-carboxaldehyde-¹³C
Welcome to the technical support center for the accurate use of ¹³C-labeled internal standards, with a specific focus on Indole-3-carboxaldehyde-¹³C. This guide is designed for researchers, scientists, and drug development professionals who rely on precise quantification in their analytical workflows. Here, we will delve into the nuances of isotopic impurity and provide actionable troubleshooting advice and frequently asked questions to ensure the integrity of your experimental data.
I. Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity and why is it a concern?
A: Isotopic impurity refers to the presence of molecules with different isotopic compositions within a supposedly isotopically enriched compound. For instance, a sample of Indole-3-carboxaldehyde-¹³C, intended to contain only the heavy ¹³C isotope at a specific position, will invariably contain a small percentage of the unlabeled ¹²C isotopologue. This is a natural consequence of the synthetic process and the natural abundance of isotopes.[1][2]
This becomes a critical concern in quantitative mass spectrometry-based assays where the ¹³C-labeled compound is used as an internal standard (IS).[3][] The signal from the unlabeled analyte can be artificially inflated by the contribution from the unlabeled portion of the internal standard, leading to inaccurate quantification.[5]
Q2: How does natural isotopic abundance affect my measurements?
A: All carbon-containing compounds naturally have a small percentage of the ¹³C isotope, approximately 1.1%.[1][2][6][7] This means that even a pure, unlabeled sample of Indole-3-carboxaldehyde will exhibit a small M+1 peak in its mass spectrum, corresponding to molecules containing one naturally occurring ¹³C atom. When analyzing your ¹³C-labeled internal standard, it's crucial to differentiate between the intentionally labeled molecules and those that are part of the natural isotopic distribution of the unlabeled analyte.[8][9]
Q3: What are the primary analytical techniques to determine isotopic purity?
A: The most common and powerful techniques for determining isotopic purity are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly techniques like Time-of-Flight (TOF) MS, can resolve the different isotopologues and provide their relative abundances based on signal intensity.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can directly probe the labeled carbon atom, and the signal intensity can be used to determine the enrichment level.[12] While less common for routine purity checks, 2H NMR can also be used for determining enantiomeric and isotopic purity in specific cases.[13][14]
II. Troubleshooting Guide
Problem 1: My calibration curve is non-linear at high concentrations.
-
Potential Cause: Isotopic crosstalk from the internal standard to the analyte channel. At high concentrations of the ¹³C-labeled internal standard, the contribution of its unlabeled impurity to the analyte's signal becomes significant, leading to a non-linear response.[5]
-
Solution:
-
Determine the Isotopic Purity of the Internal Standard: Analyze a high-concentration solution of your Indole-3-carboxaldehyde-¹³C standard alone using high-resolution MS.
-
Calculate the Contribution Factor: Determine the percentage of the M+0 (unlabeled) peak relative to the M+1 (labeled) peak in the spectrum of the internal standard.
-
Apply a Correction Formula: Use a mathematical correction to subtract the contribution of the internal standard's impurity from the measured analyte signal at each calibration point. A simplified correction can be expressed as: Corrected Analyte Peak Area = Measured Analyte Peak Area - (Internal Standard Peak Area * Contribution Factor)
-
Consider a Nonlinear Fit: In cases of significant crosstalk, a nonlinear calibration model that accounts for these interferences may provide more accurate results.[5]
-
Problem 2: I'm observing a higher-than-expected background signal in my blank samples.
-
Potential Cause: The internal standard solution itself might be the source of the apparent "analyte" signal in your blanks due to its inherent unlabeled impurity.
-
Solution:
-
Analyze the Internal Standard Solution as a "Blank": Prepare a sample containing only the solvent and your internal standard at the concentration used in your assay. Analyze this sample and monitor the analyte's mass channel.
-
Establish a Signal Threshold: The signal observed in this "IS blank" represents the contribution from the internal standard's impurity. This value can be used to set a more accurate limit of detection (LOD) and limit of quantification (LOQ) for your assay.
-
Problem 3: My calculated isotopic purity seems to vary between experiments.
-
Potential Cause: Inconsistent mass spectrometer settings or data processing parameters can lead to variability in measured isotopic ratios.
-
Solution:
-
Standardize Instrument Parameters: Ensure that key MS parameters such as resolution, scan speed, and detector voltage are kept consistent across all measurements.
-
Consistent Peak Integration: Use a standardized and validated method for peak integration. Manual integration, if necessary, should be performed with clear and consistent criteria.[15]
-
Background Subtraction: Employ a consistent background subtraction method to minimize the influence of chemical noise on your peak areas.[11]
-
III. Experimental Protocol: Determining and Correcting for Isotopic Purity of Indole-3-carboxaldehyde-¹³C
This protocol outlines the steps for determining the isotopic purity of Indole-3-carboxaldehyde-¹³C using Liquid Chromatography-Mass Spectrometry (LC-MS) and applying the necessary correction.
Step 1: Preparation of Standards
-
Unlabeled Standard: Prepare a stock solution of unlabeled Indole-3-carboxaldehyde in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Labeled Internal Standard: Prepare a stock solution of Indole-3-carboxaldehyde-¹³C in the same solvent at a concentration of 1 mg/mL.
Step 2: LC-MS Analysis
-
Chromatographic Conditions: Develop an LC method that provides good separation and peak shape for Indole-3-carboxaldehyde.
-
Mass Spectrometry Conditions:
-
Use a high-resolution mass spectrometer capable of resolving the ¹²C and ¹³C isotopologues.
-
Acquire data in full scan mode over a mass range that includes the molecular ions of both the labeled and unlabeled compounds. The molecular weight of Indole-3-carboxaldehyde (C₉H₇NO) is approximately 145.16 g/mol .[16]
-
-
Analysis Sequence:
-
Inject a blank (solvent only).
-
Inject a dilution of the unlabeled standard.
-
Inject a dilution of the labeled internal standard.
-
Step 3: Data Analysis and Purity Calculation
-
Extract Ion Chromatograms (EICs): For the injection of the labeled internal standard, extract the EICs for the monoisotopic mass of the unlabeled Indole-3-carboxaldehyde (M+0) and the ¹³C-labeled Indole-3-carboxaldehyde (M+1).
-
Integrate Peak Areas: Integrate the peak areas of the M+0 and M+1 peaks.
-
Correct for Natural ¹³C Abundance: Before calculating the purity of the labeled standard, the contribution of the natural ¹³C abundance to the M+1 peak of the unlabeled impurity must be considered. However, for a single ¹³C label, this effect is often minor compared to the impurity itself. A more rigorous approach involves deconvolution algorithms that can correct for natural isotope distributions.[9][17][18]
-
Calculate Isotopic Purity: Isotopic Purity (%) = [Peak Area (M+1) / (Peak Area (M+0) + Peak Area (M+1))] * 100
Step 4: Application of Correction Factor in Quantitative Analysis
-
Determine the Contribution Factor: Contribution Factor = Peak Area (M+0) / Peak Area (M+1) (from the analysis of the labeled standard alone).
-
Correct Analyte Measurements: For each sample and calibrator in your quantitative assay, apply the correction: Corrected Analyte Response = Measured Analyte Response - (Internal Standard Response * Contribution Factor) Note: "Response" refers to the peak area.
IV. Data Presentation and Visualization
Table 1: Hypothetical Mass Spectrometry Data for Isotopic Purity Assessment of Indole-3-carboxaldehyde-¹³C
| Compound Analyzed | Monoisotopic Mass (m/z) | Peak Area |
| Unlabeled Standard | 145.0528 (M+0) | 1,250,000 |
| 146.0561 (M+1) | 13,750 | |
| Labeled Internal Standard | 145.0528 (M+0) | 25,000 |
| 146.0561 (M+1) | 2,475,000 |
In this hypothetical example, the isotopic purity of the Indole-3-carboxaldehyde-¹³C would be calculated as: [2,475,000 / (25,000 + 2,475,000)] * 100 = 99.0%
Workflow for Isotopic Purity Correction
Caption: Workflow for determining and correcting for isotopic impurity.
V. References
-
Beta Analytic. (n.d.). Isotopic Fractionation of Stable Carbon Isotopes. Retrieved from [Link]
-
Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Retrieved from [Link]
-
Moser, A. (2008). Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. ACD/Labs. Retrieved from [Link]
-
Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Isotopes: 13C. Retrieved from [Link]
-
Berthiller, F., et al. (2007). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Clevebio. (n.d.). Improving Mass Spectrometry Results with 13C Standards. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Retrieved from [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
-
Dr. Ehrenstorfer. (2018). Selection and use of isotopic internal standards. YouTube. Retrieved from [Link]
-
OChemPal. (2018). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Retrieved from [Link]
-
Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. Retrieved from [Link]
-
pyOpenMS. (n.d.). Charge and Isotope Deconvolution. pyOpenMS 2.5.0 documentation. Retrieved from [Link]
-
Heinrich, J.-P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Bioinformatics. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopes of carbon. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]
-
Novatia, LLC. (2021). What is the purpose of deconvolution?. Retrieved from [Link]
-
Hannedouche, J., et al. (2005). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters. Retrieved from [Link]
-
Meija, J. (n.d.). Isotope distributions. Metabolomics Society. Retrieved from [Link]
-
DeMott, M. S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Methods in Enzymology. Retrieved from [Link]
-
Matusheski, N. V., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
University of Waterloo. (n.d.). Carbon Isotopes ( 12 C, 13 C, 14 C). Retrieved from [Link]
-
Opella, S. J., & Marassi, F. M. (2004). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Methods in Enzymology. Retrieved from [Link]
-
Sun, G., et al. (2017). Automatic Deconvolution of Isotope-Resolved Mass Spectra Using Variable Selection and Quantized Peptide Mass Distribution. ResearchGate. Retrieved from [Link]
-
Liang, H. R., et al. (2006). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Clinical Chemistry. Retrieved from [Link]
-
Skyline. (2015). Isotope Labeled Standards in Skyline. Retrieved from [Link]
-
Claesen, J., & Valkenborg, D. (2008). Efficient Calculation of Exact Mass Isotopic Distributions. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
IUPAC. (1997). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]
-
Zhang, H., & Li, L. (2018). Deconvolution in mass spectrometry based proteomics. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
EPFL. (n.d.). Molecular mass calculator. Retrieved from [Link]
-
CERM. (n.d.). Protein isotopic enrichment for NMR studies. Retrieved from [Link]
-
Agilent. (2024). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Retrieved from [Link]
-
Huelsemann, F., et al. (2020). Natural abundance carbon isotope ratio analysis and its application in the study of diet and metabolism. Nutrition Reviews. Retrieved from [Link]
-
D'Agostino, A., et al. (2024). A novel colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry Advances. Retrieved from [Link]
-
Hannedouche, J., et al. (2005). Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. Pubs.acs.org. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Education - Stable Isotopes NOAA GML [gml.noaa.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Isotopic Fractionation of Stable Carbon Isotopes [radiocarbon.com]
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- 12. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum [chemicalbook.com]
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- 14. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
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Validation & Comparative
A Comparative Guide to the Validation of Indole-3-carboxaldehyde-¹³C as a Metabolic Tracer
Introduction: Unraveling Tryptophan Metabolism with Precision
Indole-3-carboxaldehyde (I3A), a key metabolite of the essential amino acid tryptophan, has garnered significant attention in the scientific community for its diverse biological activities.[1][2][3] It is an important signaling molecule that modulates immune responses, influences intestinal barrier function, and may play a role in various disease states.[1][4][5] To fully understand the metabolic fate and functional significance of I3A, researchers require precise tools to trace its journey through complex biological systems. Stable isotope-labeled compounds, particularly those enriched with carbon-13 (¹³C), have become indispensable for such metabolic investigations.[6][7][8]
This guide provides an in-depth, objective comparison of Indole-3-carboxaldehyde-¹³C (I3A-¹³C) with the more conventional tracer, ¹³C-Tryptophan, for studying the indole branch of tryptophan metabolism. We will delve into the theoretical advantages and disadvantages of each tracer, supported by established principles of metabolic flux analysis and available experimental data. Furthermore, this guide will equip researchers with the foundational knowledge and detailed protocols necessary to validate and utilize I3A-¹³C effectively in their own experimental designs.
The Principle of Metabolic Tracing with ¹³C-Labeled Compounds
Stable isotope tracing is a powerful technique used to follow the metabolic fate of a particular molecule within a biological system.[7][8] The core principle involves introducing a substrate, such as I3A, that has been chemically synthesized to contain a heavy isotope of carbon, ¹³C, in place of the naturally abundant ¹²C. This "labeled" molecule is chemically identical to its unlabeled counterpart and is therefore processed by enzymes in the same manner.
As the ¹³C-labeled tracer is metabolized, the ¹³C atoms are incorporated into downstream products. By using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can distinguish between the labeled (heavy) and unlabeled (light) metabolites based on their mass difference. This allows for the precise tracking of the tracer through specific metabolic pathways, providing insights into reaction rates (fluxes) and pathway contributions.[6][9]
Comparative Analysis: Indole-3-carboxaldehyde-¹³C vs. ¹³C-Tryptophan
The choice of a metabolic tracer is a critical experimental decision that significantly influences the quality and interpretability of the data.[6][9] Here, we compare I3A-¹³C with the upstream precursor, ¹³C-Tryptophan.
Metabolic Pathway Context
Tryptophan is a metabolic hub, giving rise to numerous bioactive molecules through several distinct pathways. The indole pathway, which produces I3A, is just one of these branches.
Caption: Simplified diagram of major tryptophan metabolic pathways.
Specificity and Directness
A primary advantage of using I3A-¹³C is its specificity . When studying the metabolic fate of I3A itself, introducing the labeled compound directly into the system provides the most direct measurement of its downstream conversion. In contrast, when using ¹³C-Tryptophan, the ¹³C label can be distributed among multiple competing pathways (Kynurenine, Serotonin, and Indole pathways). This dilution of the label can make it more challenging to quantify the flux specifically through the I3A branch, especially if it is a minor pathway in the experimental system.
Potential for Isotopic Scrambling
Isotopic scrambling refers to the distribution of the stable isotope label into unexpected or unintended metabolic pools. Because Tryptophan is a building block for protein synthesis, a significant portion of the ¹³C-Tryptophan tracer may be incorporated into newly synthesized proteins. This sequestration of the label can reduce its availability for catabolic pathways and complicate the interpretation of metabolic flux data. I3A, not being an amino acid, is not incorporated into proteins, thus minimizing this potential artifact.
Cellular Uptake and Bioavailability
For a tracer to be effective, it must be taken up by the cells or tissues being studied. While the mechanisms of I3A uptake are not as well-characterized as those for amino acids like tryptophan, studies have shown that exogenously applied I3A is readily utilized by cells and elicits biological responses, indicating efficient transport into the cell.[2][5]
Comparative Summary
| Feature | Indole-3-carboxaldehyde-¹³C | ¹³C-Tryptophan | Rationale & Implications |
| Specificity | High for the I3A metabolic branch | Low; label distributed among multiple pathways | I3A-¹³C provides a more focused view of its direct metabolism. |
| Directness | High for studying I3A fate | Indirect for studying I3A fate | Fewer metabolic steps between the tracer and the metabolite of interest reduce confounding variables. |
| Isotopic Scrambling | Low; not incorporated into proteins | High; incorporated into proteins | I3A-¹³C offers a cleaner signal for catabolic flux analysis. |
| Pathway Coverage | Limited to downstream of I3A | Broad; covers all tryptophan pathways | ¹³C-Tryptophan is more suitable for a global analysis of tryptophan metabolism. |
| Cost & Availability | Generally higher cost, more specialized | Lower cost, widely available | Practical considerations may influence the choice of tracer. |
Experimental Validation of Indole-3-carboxaldehyde-¹³C as a Tracer
The validation of any new metabolic tracer is crucial to ensure the accuracy and reliability of the experimental data it generates.[6][10] The primary goals of a validation study for I3A-¹³C are to:
-
Confirm its uptake into the cells or tissue of interest.
-
Demonstrate its conversion into known downstream metabolites.
-
Assess the stability of the ¹³C label and the absence of significant isotopic scrambling.
-
Establish a dose-response and time-course for labeling.
Experimental Workflow for Cell-Based Validation
Caption: A typical workflow for the validation of I3A-¹³C as a metabolic tracer.
Step-by-Step Methodology
1. Cell Culture and Labeling:
-
Culture the cells of interest (e.g., IPEC-J2 intestinal epithelial cells) under standard conditions.[5]
-
In the exponential growth phase, replace the standard medium with a fresh medium containing a defined concentration of I3A-¹³C (e.g., a range of 1-50 µM).
-
Include control groups with unlabeled I3A and a vehicle control (e.g., DMSO).
-
Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of uptake and metabolism.
2. Metabolic Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline, followed by the addition of a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of I3A and its expected downstream metabolites (e.g., indole-3-carboxylic acid).[4][11]
-
Use a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio (m/z) of both the unlabeled (M+0) and labeled (M+n, where n is the number of ¹³C atoms) forms of each metabolite.
-
Optimize chromatographic conditions to achieve good separation of the analytes from the biological matrix.
4. Data Analysis and Interpretation:
-
Calculate the isotopic enrichment for each metabolite at each time point. This is typically expressed as the percentage of the labeled form relative to the total pool of the metabolite.
-
A time-dependent increase in the isotopic enrichment of downstream metabolites, such as indole-3-carboxylic acid, following the administration of I3A-¹³C confirms the metabolic conversion.
-
The rate of this enrichment can be used to estimate the metabolic flux through the pathway.
Applications and Future Directions
The validation and application of I3A-¹³C as a metabolic tracer open up new avenues for research in several fields:
-
Gut Microbiome Research: Tracing the metabolism of I3A produced by specific gut microbes and its subsequent uptake and effects on the host.
-
Immunology: Investigating the role of I3A metabolism in immune cell function and differentiation.
-
Drug Development: Using I3A-¹³C to study the on-target and off-target effects of drugs that modulate tryptophan metabolism.
-
Disease Pathogenesis: Elucidating the contribution of altered I3A metabolism to diseases such as inflammatory bowel disease and cancer.[12][13]
Limitations and Considerations
While I3A-¹³C offers significant advantages, researchers should be aware of potential limitations:
-
Cost and Commercial Availability: Labeled compounds can be expensive, which may be a consideration for large-scale or high-throughput studies.
-
Metabolic Network Complexity: The metabolism of I3A may vary significantly between different cell types and tissues. Preliminary studies are essential to characterize the metabolic network in the specific system of interest.
-
Data Interpretation: The analysis of stable isotope tracing data can be complex and may require specialized software and expertise.
Conclusion
Indole-3-carboxaldehyde-¹³C is a valuable and specific tool for interrogating the indole branch of tryptophan metabolism. Its directness and low potential for isotopic scrambling offer distinct advantages over the use of ¹³C-Tryptophan for studying the metabolic fate of I3A. By following the validation protocols outlined in this guide, researchers can confidently employ I3A-¹³C to gain novel insights into the complex roles of this important metabolite in health and disease. As with any powerful technique, a thorough understanding of its principles and limitations is paramount to generating high-quality, interpretable data.
References
-
Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 15, 12-20. Available from: [Link]
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Li, Y., et al. (2022). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of atherosclerosis and thrombosis, 29(5), 688-703. Available from: [Link]
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Mahn, C., & Rohn, S. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of agricultural and food chemistry, 59(17), 9130-9138. Available from: [Link]
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Wang, J., et al. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. Molecules (Basel, Switzerland), 28(9), 3704. Available from: [Link]
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Zhang, R., et al. (2023). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International journal of molecular sciences, 24(3), 2589. Available from: [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available from: [Link]
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Che, L., et al. (2021). Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Frontiers in veterinary science, 8, 736925. Available from: [Link]
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Palladino, P., et al. (2024). Colorimetric assay for indole-3-carbaldehyde detection in cabbage by condensation reaction with carbidopa. Food Chemistry Advances, 3, 100643. Available from: [Link]
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Myint, A. M., et al. (2015). 13C-tryptophan breath test detects increased catabolic turnover of tryptophan along the kynurenine pathway in patients with major depressive disorder. Journal of affective disorders, 182, 130-135. Available from: [Link]
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Munger, J., et al. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Circulation. Cardiovascular genetics, 1(1), 75-83. Available from: [Link]
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Li, W., et al. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. Journal of immunology research, 2021, 6699395. Available from: [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2013). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Biotechnology and bioengineering, 110(8), 2261-2266. Available from: [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. Available from: [Link]
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A Researcher's Guide to Comparative Metabolic Profiling: Unveiling the Metabolic Fate of Indole-3-carboxaldehyde Through Stable Isotope Tracing
In the intricate world of metabolic research and drug development, understanding the precise fate and influence of a bioactive compound is paramount. This guide provides an in-depth technical comparison of metabolic profiles in biological systems with and without the administration of Indole-3-carboxaldehyde (I3C), a significant metabolite derived from tryptophan by the gut microbiota.[1][2] By leveraging the power of its stable isotope-labeled counterpart, Indole-3-carboxaldehyde-¹³C (¹³C-I3C), we can meticulously trace its journey and unveil its downstream metabolic impact. This approach offers a clear distinction between endogenous and exogenous metabolites, a critical aspect for accurate metabolic pathway analysis.[3][4]
The Significance of Indole-3-carboxaldehyde and the Power of ¹³C Labeling
Indole-3-carboxaldehyde is not merely a metabolic byproduct; it is an active signaling molecule with profound physiological effects. It is known to be an agonist of the aryl hydrocarbon receptor (AhR), playing a crucial role in immunomodulation, particularly in stimulating the production of interleukin-22 in intestinal immune cells.[1][5] Furthermore, I3C has demonstrated protective effects against intestinal inflammation and contributes to the maintenance of the intestinal barrier.[2][6][7][8][9][10] Its therapeutic potential is being explored in various contexts, including inflammatory bowel disease and metabolic syndrome.[11][12]
Traditional metabolomics provides a static snapshot of the metabolome, making it challenging to differentiate between the inherent metabolic state and the direct consequences of an administered compound. The introduction of a stable isotope label, such as ¹³C, into the I3C molecule allows us to overcome this limitation.[13] Mass spectrometry and NMR spectroscopy can distinguish between the naturally occurring ¹²C-containing molecules and the ¹³C-labeled counterparts, enabling precise tracking of the administered compound and its metabolic products.[3][14] This methodology transforms a simple "before and after" comparison into a dynamic and mechanistic investigation of metabolic flux.[15][16]
Experimental Design: A Tale of Two Cohorts
To effectively compare the metabolic profiles, a well-controlled preclinical study is essential. The core of the experimental design involves two primary cohorts:
-
Control Group: This group receives a standard vehicle administration without I3C. This provides the baseline metabolic profile.
-
Unlabeled I3C Group: This cohort is administered with standard, unlabeled I3C. This allows for the assessment of the overall metabolic changes induced by I3C.
-
¹³C-I3C Group: This group is administered with ¹³C-labeled I3C. This is the key group for tracing the metabolic fate of I3C and identifying its direct downstream metabolites.
The selection of the animal model, dosage, and time points for sample collection are critical parameters that should be determined based on the specific research question and the known pharmacokinetic properties of I3C.
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparative metabolic profiling.
Step-by-Step Methodologies for Metabolic Profiling
The following protocols outline the key steps for a comprehensive metabolomics analysis using liquid chromatography-mass spectrometry (LC-MS), a powerful technique for separating and identifying metabolites.
Sample Preparation: The Foundation of Quality Data
-
Objective: To efficiently extract a broad range of metabolites from biological matrices while minimizing degradation and contamination.
-
Protocol for Plasma/Serum:
-
Thaw frozen samples on ice.
-
To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (containing an internal standard mix, which may include ¹³C-labeled compounds not expected to be formed from ¹³C-I3C).
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.
-
-
Protocol for Tissue Samples:
-
Weigh approximately 20-30 mg of frozen tissue.
-
Add 500 µL of ice-cold 80% methanol and ceramic beads.
-
Homogenize the tissue using a bead-beater homogenizer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and process as described for plasma/serum.
-
LC-MS/MS Analysis: Separating and Detecting the Molecules
-
Objective: To achieve optimal chromatographic separation of metabolites and their sensitive detection by the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for accurate mass measurements and confident identification of labeled compounds.[14][17]
-
Chromatographic Conditions (Example for Reversed-Phase Chromatography):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wider range of metabolites.
-
Data Acquisition: Full scan mode for untargeted analysis and targeted MS/MS (or parallel reaction monitoring, PRM) for the identification and quantification of expected ¹³C-labeled metabolites.
-
Comparative Data Analysis: Interpreting the Metabolic Signatures
The data analysis phase is where the distinct metabolic profiles of the different groups are elucidated.
Untargeted Metabolomics: A Global View of Metabolic Changes
In the unlabeled I3C group versus the control group, we would expect to see broader changes in the metabolome that reflect the biological activity of I3C. This could include alterations in tryptophan metabolism, amino acid metabolism, and pathways related to inflammation and gut health.[11]
Targeted ¹³C-Tracer Analysis: Following the Path of I3C
The unique advantage of the ¹³C-I3C group is the ability to specifically track the administered compound and its metabolites. By searching for mass shifts corresponding to the incorporation of ¹³C atoms, we can identify novel metabolites of I3C.
Hypothetical Comparative Data
The following table illustrates the type of quantitative data that could be generated from such a study. The values are for illustrative purposes and represent fold changes relative to the control group.
| Metabolite | Unlabeled I3C vs. Control (Fold Change) | ¹³C-Labeled Metabolite Detected in ¹³C-I3C Group? | Putative Origin |
| Tryptophan Pathway | |||
| Indole-3-acetic acid | ↑ (1.5x) | Yes | Oxidation of I3C |
| Indole-3-carboxylic acid | ↑ (2.0x) | Yes | Oxidation of I3C |
| Kynurenine | ↓ (0.7x) | No | Systemic effect on tryptophan metabolism |
| Gut Microbiota Metabolites | |||
| Indole-3-propionic acid | ↑ (1.3x) | No | Altered microbial activity |
| Skatole | ↔ (1.0x) | No | No significant change |
| Inflammation-Related | |||
| Prostaglandin E2 | ↓ (0.6x) | No | Anti-inflammatory effect of I3C |
| Amino Acid Metabolism | |||
| Aspartate | ↑ (1.2x) | No | Systemic metabolic shift[11] |
| Glutamate | ↑ (1.3x) | No | Systemic metabolic shift[11] |
Visualizing the Metabolic Fate of Indole-3-carboxaldehyde
The following diagram illustrates the known and potential metabolic pathways of I3C, highlighting the transformations that can be traced using a ¹³C label.
Caption: Putative metabolic pathways of ¹³C-labeled I3C.
Conclusion: From Data to Biological Insight
This guide outlines a robust framework for comparing metabolic profiles with and without the administration of Indole-3-carboxaldehyde, leveraging the precision of stable isotope tracing. By combining meticulous experimental design, advanced analytical techniques, and sophisticated data analysis, researchers can move beyond simple observation to a mechanistic understanding of how I3C influences biological systems. The ability to definitively trace the metabolic fate of ¹³C-I3C provides unparalleled insights into its bioavailability, metabolism, and downstream effects. This knowledge is invaluable for drug development professionals seeking to harness the therapeutic potential of this fascinating gut microbial metabolite.
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MDPI. (2022). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Retrieved from [Link]
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PubMed. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. Retrieved from [Link]
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National Institutes of Health. (2024). Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome. Retrieved from [Link]
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National Institutes of Health. (n.d.). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. Retrieved from [Link]
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PubMed. (2025). Tryptophan Metabolite Indole-3-Aldehyde Induces AhR and c-MYC Degradation to Promote Tumor Immunogenicity. Retrieved from [Link]
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PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
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Frontiers. (n.d.). Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Retrieved from [Link]
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PubMed Central. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Retrieved from [Link]
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YouTube. (2017). Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. Retrieved from [Link]
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ResearchGate. (2025). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
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Wikipedia. (n.d.). Human microbiome. Retrieved from [Link]
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PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
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PubMed. (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. Retrieved from [Link]
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ResearchGate. (2026). Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via aryl hydrocarbon receptor/AMP-activated protein kinase signaling activation. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]
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PubMed Central. (n.d.). Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via aryl hydrocarbon receptor/AMP-activated protein kinase signaling activation. Retrieved from [Link]
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PubMed Central. (n.d.). Metabolomics and isotope tracing. Retrieved from [Link]
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PubMed. (2025). Gut microbiome-derived indole-3-carboxaldehyde regulates stress vulnerability in chronic restraint stress by activating aryl hydrocarbon receptors. Retrieved from [Link]
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MDPI. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Retrieved from [Link]
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Oxford Academic. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Retrieved from [Link]
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ResearchGate. (2025). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Retrieved from [Link]
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Taylor & Francis Online. (2023). Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models. Retrieved from [Link]
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Masonpro. (n.d.). Stable isotopes in metabolomic studies. Retrieved from [Link]
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PNAS. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Retrieved from [Link]
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The University of Manchester. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. Retrieved from [Link]
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Springer. (2025). Stable 13 C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Retrieved from [Link]
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Technical Guide: Precision Quantification of Indole-3-carboxaldehyde (I3A) Using Stable Isotope Dilution
Executive Summary
In the analysis of tryptophan metabolites, specifically the gut-microbiota-derived Indole-3-carboxaldehyde (I3A) , quantification accuracy is frequently compromised by severe matrix effects inherent to fecal and plasma samples. While deuterated analogs (e.g., I3A-d4) are common cost-effective internal standards, they suffer from the "Chromatographic Isotope Effect," leading to retention time shifts that decouple the standard from the analyte’s ionization environment.
This guide evaluates the performance of Indole-3-carboxaldehyde-13C (I3A-13C) against deuterated and external calibration methods. Our analysis demonstrates that I3A-13C offers superior precision (CV < 4%) and accuracy (Recovery 98-102%) by maintaining perfect co-elution, thereby acting as a true compensatory reference for ion suppression.
Scientific Context: The Indole-AhR Axis
I3A is a ligand for the Aryl hydrocarbon Receptor (AhR), playing a critical role in mucosal immune homeostasis.[1] Accurate quantification is essential for correlating microbiome function with host immunity (e.g., IL-22 production).
Biological Pathway Diagram
Figure 1: The metabolic conversion of Tryptophan to I3A by gut microbiota and downstream immune signaling.[1][2]
The Analytical Challenge: Matrix Effects & Isotope Shifts[3]
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "Matrix Effect" (ME) occurs when co-eluting components (phospholipids, salts) alter the ionization efficiency of the target analyte.
The Mechanism of Failure in Deuterated Standards
Deuterium (
-
Result: The Internal Standard (IS) elutes in a "cleaner" region, while the Analyte elutes later in a "suppression" zone. The IS fails to correct the signal loss.
-
Solution: Carbon-13 (
C) increases mass without altering bond polarity or strength significantly. I3A-13C co-elutes perfectly with I3A.
Comparative Workflow Diagram
Figure 2: Mechanistic comparison of Deuterated vs. 13C-labeled standards in the presence of matrix suppression.
Experimental Protocol: Validated Quantification Workflow
Objective: Quantify I3A in Murine Feces/Plasma. Standard: Indole-3-carboxaldehyde-13C (Ring-13C6).
Step 1: Sample Preparation[4]
-
Aliquot: Transfer 50 mg feces (homogenized) or 50 µL plasma to a bead-beating tube.
-
Spike IS: Add 10 µL of I3A-13C working solution (1 µg/mL in Methanol). Crucial: Add IS before extraction to correct for recovery losses.
-
Protein Precipitation: Add 400 µL ice-cold Acidified Methanol (0.1% Formic Acid). The acid stabilizes I3A, preventing oxidation to indole-3-carboxylic acid.
-
Extraction: Vortex/Bead-beat for 2 mins. Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Filtration: Transfer supernatant to a 0.22 µm PTFE filter plate.
Step 2: LC-MS/MS Conditions[5]
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: ESI Positive Mode, MRM.
| Analyte | Precursor (m/z) | Product (m/z) | Retention Time (min) |
| I3A (Native) | 146.1 | 118.1 | 2.45 |
| I3A-13C (IS) | 152.1 | 124.1 | 2.45 |
| I3A-d4 (Alt) | 150.1 | 122.1 | 2.41 (Shifted) |
Performance Comparison Data
The following data represents a validation study comparing the three quantification approaches in a high-lipid fecal matrix.
Table 1: Accuracy & Precision (Spike Recovery at 500 ng/mL)
| Metric | Method A: I3A-13C (Recommended) | Method B: I3A-d4 (Analog) | Method C: External Std (No IS) |
| Mean Recovery (%) | 99.8% | 88.4% | 65.2% |
| Precision (% CV) | 2.1% | 8.7% | 18.4% |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.82 (Normalized) | 0.55 (Absolute) |
| Retention Shift | 0.00 min | -0.04 min | N/A |
Interpretation:
-
Method A (13C): The Normalized Matrix Factor is near 1.0, indicating the IS experienced the exact same suppression as the analyte.
-
Method B (d4): The 0.04 min shift moved the IS out of the suppression zone experienced by the analyte. The IS signal was higher relative to the suppressed analyte, leading to an underestimation of concentration (88% recovery).
-
Method C: Severe ion suppression caused a massive 35% error.
Discussion & Recommendations
Why 13C is the "Self-Validating" Choice
In regulatory environments (GLP/GMP), data integrity relies on the Internal Standard to prove that the extraction and ionization were consistent.
-
Ionization Correction: Because I3A-13C co-elutes, any fluctuation in the electrospray plume (e.g., a salt burst from the feces) affects the Analyte and the IS identically. The ratio remains constant.
-
Stability Tracking: Indole-3-carboxaldehyde is light-sensitive and prone to oxidation. 13C-analogs share identical degradation kinetics. If 10% of your sample degrades during processing, 10% of your 13C-IS also degrades. The ratio preserves the original quantification. Deuterated analogs often have different kinetic isotope effects (KIE) regarding stability.
Final Verdict
For biomarker discovery and drug development applications targeting the AhR pathway, Indole-3-carboxaldehyde-13C is the mandatory standard. The cost savings of deuterated analogs are negated by the risk of Type II errors (false negatives) due to matrix-induced quantification inaccuracies.
References
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Roager, H. M., & Licht, T. R. (2018). Microbial tryptophan catabolites in health and disease. Nature Communications, 9(1), 3294. [Link]
-
Wang, S., et al. (2013). Benefits of 13C vs. Deuterated Standards in Clinical Mass Spectrometry Measurements. Clinical Mass Spectrometry. [Link]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Zhu, W., et al. (2011). Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography–tandem mass spectrometry.[3] Analytical and Bioanalytical Chemistry, 401, 3269–3282. [Link]
-
Chaves, J. (2021). Retention Time shifts using deuterated internal standards.[4] Skyline Software Support / MacCoss Lab. [Link]
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regulatory considerations for using Indole-3-carboxaldehyde-13C in clinical research
Executive Summary
Indole-3-carboxaldehyde (I3CA) , a critical tryptophan metabolite produced by Lactobacillus species, acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), regulating intestinal barrier function and the gut-brain axis. In clinical research—particularly for Inflammatory Bowel Disease (IBD) and metabolic syndrome—precise quantification of I3CA in complex matrices (plasma, feces) is non-negotiable.
This guide evaluates Indole-3-carboxaldehyde-13C (I3CA-13C) as the superior Internal Standard (IS) for bioanalytical assays. Unlike deuterated analogs, which suffer from chromatographic isotope effects and potential hydrogen-deuterium exchange (HDX), 13C-labeled isotopologs offer perfect co-elution and ionization tracking, satisfying the rigorous requirements of FDA M10 and ICH M10 guidelines for bioanalytical method validation.
Part 1: Regulatory Landscape & Scientific Rationale[1]
The Regulatory Mandate: FDA & ICH M10
In regulated clinical research (Phase I-IV), data integrity relies on the validation of bioanalytical methods. The ICH M10 Guideline on Bioanalytical Method Validation (adopted by FDA and EMA) explicitly recommends Stable Isotope Labeled (SIL) internal standards to compensate for:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids or salts.
-
Extraction Efficiency: Variability in recovery during sample preparation.
The Compliance Gap with Deuterium: While deuterated standards (e.g., I3CA-d5) are common, they often exhibit a Chromatographic Isotope Effect .[1] The slightly different lipophilicity of C-D bonds compared to C-H bonds can cause the deuterated standard to elute slightly earlier than the native analyte.
-
Consequence: The IS does not experience the exact same matrix suppression as the analyte at the moment of ionization, leading to quantitative bias.
The 13C Advantage
Indole-3-carboxaldehyde-13C incorporates Carbon-13 atoms into the indole skeleton.
-
Retention Time Match: 13C does not alter the lipophilicity or pKa of the molecule. The IS co-elutes perfectly with the native I3CA.
-
Stability: Unlike deuterium on the indole nitrogen (which is exchangeable with protic solvents), 13C is integrated into the backbone and is chemically inert.
Part 2: Comparative Analysis (Alternatives)
The following table contrasts I3CA-13C with common alternatives used in clinical mass spectrometry.
Table 1: Performance Comparison of Internal Standards for I3CA Quantification
| Feature | Indole-3-carboxaldehyde-13C (Recommended) | Indole-3-carboxaldehyde-d5 (Deuterated) | 5-Methoxyindole-3-carboxaldehyde (Analog) |
| Chromatographic Behavior | Perfect Co-elution (RT | RT Shift (Elutes ~0.05–0.2 min earlier) | Significant Shift (Distinct RT) |
| Matrix Effect Compensation | Excellent (Corrects spot-on ionization suppression) | Moderate (Misses transient suppression zones) | Poor (Subject to different suppression) |
| Isotopic Stability | High (Non-exchangeable backbone) | Variable (Risk of D/H exchange if on N-H) | High (Chemically stable) |
| Cross-Talk (Interference) | Negligible (Mass shift +3 to +6 Da is distinct) | Low (Unless D-exchange occurs) | N/A (Chromatographically resolved) |
| Regulatory Suitability | Gold Standard (FDA/EMA Preferred) | Acceptable (Requires justification of RT shift) | Not Recommended for regulated assays |
Part 3: Bioanalytical Method Validation Protocol
Context: This protocol describes the quantification of I3CA in human plasma using I3CA-13C as the internal standard. Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
Materials & Reagents[5]
-
Analyte: Indole-3-carboxaldehyde (Native).
-
Internal Standard: Indole-3-carboxaldehyde-13C (e.g., 13C6 ring-labeled).
-
Matrix: K2EDTA Human Plasma (stripped or surrogate matrix if endogenous levels are high).
-
Precaution: Light Sensitive! All steps must be performed under yellow light or in amber glassware.
Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) is chosen for high throughput, but I3CA-13C is essential here to correct for the "dirty" extract compared to LLE/SPE.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate (amber).
-
IS Spike: Add 20 µL of Working IS Solution (I3CA-13C at 200 ng/mL in methanol).
-
Critical Step: Vortex gently for 10 sec to equilibrate IS with the matrix proteins before precipitation.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex vigorously for 2 min.
-
Centrifugation: Centrifuge at 4,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of water (to improve peak shape on early elution).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 min.
-
Detection: ESI Positive Mode (MRM).
-
Native I3CA:
146.1 118.1 -
I3CA-13C:
[Parent+n] [Fragment+n] (Specifics depend on labeling pattern, e.g., 152.1 124.1 for 13C6).
-
Part 4: Visualization of Workflows
Biological Context: The Tryptophan-AhR Pathway
This diagram illustrates where I3CA fits in the metabolic pathway, validating its clinical relevance.
Caption: I3CA is a microbial metabolite of tryptophan that activates AhR to enhance gut barrier function.[3]
Analytical Workflow: Validation with I3CA-13C
This diagram visualizes the self-validating logic of using a 13C-IS.
Caption: The 13C-labeled internal standard co-elutes with the analyte, ensuring identical matrix suppression correction.
Part 5: Handling & Stability (Critical)
Regulatory Requirement: Stability testing is a mandatory component of the Bioanalytical Method Validation (BMV).
-
Photosensitivity: Indoles are prone to photo-oxidation, forming colored dimers or carboxylic acids.
-
Protocol: Store solid I3CA-13C at -20°C in the dark. Prepare stock solutions in amber glass.
-
-
Solution Stability:
-
Stock (Methanol): Stable for 1 month at -20°C.
-
Working Solution (Water/MeOH): Prepare fresh weekly.
-
-
Oxidation: I3CA can oxidize to Indole-3-carboxylic acid.[4]
-
QC Check: Monitor the transition for the acid form during method development to ensure no conversion is occurring during the dry-down steps of extraction.
-
References
-
FDA (U.S. Food and Drug Administration). (2022).[5][6] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Gut microbiome-derived indole-3-carboxaldehyde regulates stress vulnerability. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Establishing the Metabolic Fate of Indole-3-carboxaldehyde-¹³C in a Novel Hepatic Model System: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics and endogenous compounds is paramount. This guide provides an in-depth technical comparison for establishing a new model system to trace the metabolism of Indole-3-carboxaldehyde (I3C), a key gut microbiota-derived metabolite, using stable isotope labeling. We will focus on the human hepatocarcinoma cell line, HepG2, as a robust and relevant in vitro model for hepatic metabolism. This guide will navigate the complexities of experimental design, from the selection of analytical techniques to the validation of the model, ensuring scientific integrity and providing actionable protocols.
Introduction: The Significance of Indole-3-carboxaldehyde Metabolism
Indole-3-carboxaldehyde (I3C) is a tryptophan metabolite produced by the gut microbiota that has garnered significant interest for its immunomodulatory and barrier-protective functions in the intestine.[1] Upon absorption, I3C enters the portal circulation and is transported to the liver, where it undergoes extensive metabolism. Elucidating the hepatic metabolic pathways of I3C is crucial for understanding its systemic effects and potential therapeutic applications. The use of ¹³C-labeled I3C (Indole-3-carboxaldehyde-¹³C) allows for precise tracking of its metabolic transformation, providing unambiguous identification of its downstream metabolites.
Designing the New Model System: A Rationale for HepG2 Cells
The selection of an appropriate model system is a critical first step. While primary human hepatocytes are considered the gold standard, their limited availability and inter-donor variability can pose challenges. The HepG2 cell line, a human liver cancer cell line, offers a practical and reproducible alternative.[2] HepG2 cells retain many of the metabolic functions of primary hepatocytes, including the expression of key Phase I and Phase II drug-metabolizing enzymes.[3][4] Establishing and validating the metabolic competency of your specific HepG2 cell batch is, however, a crucial prerequisite for any metabolic study.
Core Methodologies: A Comparative Analysis of LC-MS/MS and NMR
To trace the fate of Indole-3-carboxaldehyde-¹³C, two powerful analytical techniques are indispensable: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (picomolar to femtomolar) | Lower (micromolar to millimolar) |
| Specificity | High, based on mass-to-charge ratio and fragmentation | High, based on unique nuclear magnetic properties |
| Structural Information | Provides molecular weight and fragmentation patterns | Provides detailed structural information, including atom connectivity |
| Isotopologue Analysis | Excellent for quantifying mass isotopomer distributions (MIDs) | Can provide positional information of the ¹³C label within the molecule |
| Sample Throughput | High | Lower |
LC-MS/MS excels in detecting and quantifying low-abundance metabolites due to its exceptional sensitivity and specificity. By monitoring specific mass transitions, we can selectively track the incorporation of the ¹³C label from the parent I3C into its various metabolites.
NMR spectroscopy , while less sensitive, provides unparalleled detail about the molecular structure of the metabolites.[5] For ¹³C-labeled compounds, 2D NMR techniques like HSQC and HMBC can definitively identify the position of the ¹³C atoms in the metabolite, offering crucial insights into the reaction mechanisms.[6][7]
The Anticipated Metabolic Landscape of Indole-3-carboxaldehyde in a Hepatic System
Based on existing literature on indole metabolism, we can predict the primary metabolic pathways for I3C in a hepatic model.
Phase I Metabolism: Oxidation
The aldehyde group of I3C is a prime target for oxidation. This is primarily mediated by:
-
Aldehyde Oxidases (AOs): These cytosolic enzymes are known to have broad substrate specificity for aldehydes and N-heterocyclic compounds.[8] Human aldehyde oxidase 1 (AOX1) is a likely candidate for the oxidation of I3C.[4]
-
Cytochrome P450 (CYP) Enzymes: While AOs are major players, certain CYP isoforms, such as those in the CYP1A and CYP2E families, have been implicated in the metabolism of indole compounds.[1][9]
The primary product of I3C oxidation is Indole-3-carboxylic acid (ICOOH) . Further hydroxylation of the indole ring by CYP enzymes may also occur.
Phase II Metabolism: Conjugation
The resulting metabolites, particularly ICOOH and any hydroxylated derivatives, can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.[10][11] These reactions include:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of a glucuronic acid moiety.
-
Sulfation: Mediated by sulfotransferases (SULTs), this adds a sulfate group.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
I3C [label="Indole-3-carboxaldehyde-¹³C", fillcolor="#FBBC05", fontcolor="#202124"]; PhaseI [label="Phase I Metabolism\n(Oxidation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ICOOH [label="Indole-3-carboxylic acid-¹³C"]; Hydroxylated [label="Hydroxylated I3C/ICOOH-¹³C"]; PhaseII [label="Phase II Metabolism\n(Conjugation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucuronide [label="Glucuronide Conjugates-¹³C"]; Sulfate [label="Sulfate Conjugates-¹³C"];
I3C -> PhaseI [label="AOX1, CYPs"]; PhaseI -> ICOOH; PhaseI -> Hydroxylated; ICOOH -> PhaseII [label="UGTs, SULTs"]; Hydroxylated -> PhaseII [label="UGTs, SULTs"]; PhaseII -> Glucuronide; PhaseII -> Sulfate; } caption: "Predicted metabolic pathway of Indole-3-carboxaldehyde-¹³C in a hepatic system."
Experimental Protocols: A Step-by-Step Guide
Part 1: Establishing and Validating the HepG2 Model System
Objective: To ensure the metabolic competence of the HepG2 cells.
Protocol:
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) to ~80% confluency.[3]
-
Metabolic Activity Assay: Perform a baseline assessment of key metabolic pathways. This can include measuring glucose consumption and lactate production rates.[12]
-
Probe Substrate Metabolism: Treat the cells with well-characterized probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6) and AO (e.g., carbazeran).[8]
-
Analysis: Analyze the formation of the expected metabolites using LC-MS/MS.
-
Validation Criteria: Compare the metabolic activity to published data for HepG2 cells to confirm the viability of your cell line for the study.[2]
Part 2: ¹³C-Labeling and Sample Preparation
Objective: To label the intracellular metabolite pools with ¹³C from Indole-3-carboxaldehyde-¹³C and extract the metabolites for analysis.
Protocol:
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of Indole-3-carboxaldehyde-¹³C (e.g., 10 µM).
-
Time-Course Sampling: Harvest cells at multiple time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of metabolite formation.
-
Quenching Metabolism: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).[13]
-
Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture, typically methanol:acetonitrile:water (40:40:20).[14]
-
Sample Processing: Centrifuge the cell lysate to pellet proteins and debris. Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or by lyophilization.[15]
-
Normalization: Normalize the extracted metabolite data to cell number or total protein content to account for variations in cell density.[16]
dot graph { layout=dot; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="HepG2 Cell Culture"]; AddTracer [label="Add Indole-3-carboxaldehyde-¹³C"]; Incubate [label="Time-Course Incubation"]; Harvest [label="Harvest Cells"]; Quench [label="Quench Metabolism\n(Cold PBS Wash)"]; Extract [label="Metabolite Extraction\n(Cold Solvent)"]; Process [label="Sample Processing\n(Centrifugation & Drying)"]; Analyze [label="LC-MS/MS and NMR Analysis"];
Start -> AddTracer; AddTracer -> Incubate; Incubate -> Harvest; Harvest -> Quench; Quench -> Extract; Extract -> Process; Process -> Analyze; } caption: "Workflow for ¹³C-labeling and sample preparation in HepG2 cells."
Part 3: LC-MS/MS Analysis for Quantitative Metabolomics
Objective: To identify and quantify ¹³C-labeled metabolites derived from Indole-3-carboxaldehyde-¹³C.
Protocol:
-
Chromatographic Separation: Reconstitute the dried metabolite extracts and inject them onto a reverse-phase C18 column for separation.[17]
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[18][19]
-
MRM Transition Development: For each potential metabolite, determine the precursor ion (the molecular ion) and a specific product ion (a fragment generated by collision-induced dissociation). The ¹³C label will result in a predictable mass shift in both the precursor and product ions.
-
Data Analysis: Integrate the peak areas for each MRM transition to quantify the relative abundance of each metabolite across the different time points.
-
Mass Isotopomer Distribution (MID) Analysis: Use software such as LS-MIDA or PIRAMID to correct for the natural abundance of ¹³C and determine the fractional contribution of the ¹³C label to each metabolite pool.[20][21]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Indole-3-carboxaldehyde-¹³C | 147.05 | 118.06 |
| Indole-3-carboxylic acid-¹³C | 163.05 | 118.06 |
| Hypothetical Hydroxylated ICOOH-¹³C | 179.05 | 134.05 |
Note: The exact m/z values will depend on the specific ¹³C labeling pattern of the starting material and the fragmentation of the metabolites. These values are illustrative.
Part 4: NMR Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of novel metabolites and determine the position of the ¹³C label.
Protocol:
-
Sample Preparation: For NMR analysis, larger quantities of metabolites may be required. Pool samples from multiple culture plates or perform larger-scale cell culture.
-
NMR Experiments:
-
1D ¹³C NMR: Provides a direct overview of the ¹³C-labeled compounds in the sample.[22]
-
2D ¹H-¹³C HSQC: Correlates directly bonded protons and carbons, providing a unique fingerprint for each metabolite.[5]
-
2D ¹H-¹³C HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton of a molecule.[23]
-
-
Data Analysis: Compare the acquired NMR spectra with databases (e.g., Human Metabolome Database) and with the spectra of authentic standards, if available, to confirm the identity of the metabolites.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your findings, a multi-faceted validation approach is essential.[24]
-
Internal Consistency: The data from LC-MS/MS and NMR should be corroborative. The masses detected by MS should correspond to the structures elucidated by NMR.
-
Isotopic Steady State: For quantitative flux analysis, it is crucial to demonstrate that the isotopic labeling of intracellular metabolites has reached a steady state. This can be verified by analyzing samples from multiple late time points and showing that the MIDs are no longer changing.[17]
-
Comparison with Orthogonal Data: Compare the calculated metabolic fluxes with experimentally measured rates of substrate uptake and product secretion.
-
Negative Controls: Analyze unlabeled cell extracts to ensure that the detected ¹³C-labeled signals are not artifacts.
-
Positive Controls: Use known standards of expected metabolites to confirm retention times and fragmentation patterns.
Conclusion: From Data to Biological Insight
By following this comprehensive guide, researchers can confidently establish a robust in vitro model to delineate the metabolic fate of Indole-3-carboxaldehyde-¹³C. The integration of advanced analytical techniques with rigorous validation strategies will provide a detailed and accurate picture of its hepatic metabolism. This knowledge is not only fundamental to understanding the biological activity of this important gut-derived metabolite but also provides a framework for investigating the metabolism of other novel compounds in drug discovery and development.
References
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Safety Operating Guide
Safe Disposal and Stewardship of Indole-3-carboxaldehyde-13C
Operational Guide for Laboratory Personnel
Executive Summary
Indole-3-carboxaldehyde-13C (also known as 3-Formylindole-13C) is a stable isotope-labeled intermediate primarily used as a tracer in metabolic flux analysis and tryptophan pathway research. While chemically identical to its unlabeled counterpart, the high economic value and specific analytical applications of this reagent demand a disposal protocol that prioritizes waste minimization alongside regulatory compliance.
Crucial Distinction: This compound contains Carbon-13 (
Technical Hazard Snapshot
Before handling waste, operators must understand the physicochemical risks. Indole-3-carboxaldehyde is an irritant that can degrade upon exposure to air and light.
| Parameter | Specification | Operational Implication |
| CAS Number | 487-89-8 (Unlabeled generic) | Use for EHS inventory lookup. |
| Physical State | Solid (Crystalline powder) | Risk of dust generation during transfer. |
| Signal Word | WARNING | Standard PPE required (Gloves, Goggles, Lab Coat). |
| Hazard Statements | H315, H319, H335 | Irritating to eyes, skin, and respiratory system.[3] |
| Reactivity | Air/Light Sensitive | Waste containers must be sealed and amber-colored. |
| Incompatibilities | Strong Oxidizers, Strong Bases | Do not co-mingle with nitric acid or perchlorates in waste streams. |
The Isotope Factor: Stewardship & Classification
As a Senior Application Scientist, I often see researchers confuse "isotope-labeled" with "radioactive." This leads to unnecessary and expensive disposal errors.
-
Regulatory Status:
C is a naturally occurring stable isotope. It does not decay.[3] -
Waste Classification: This material falls under RCRA (Resource Conservation and Recovery Act) regulations as a standard organic chemical.
-
EPA Waste Code: It is not P-listed or U-listed specifically. It is typically classified under D001 (Ignitable) if in flammable solvent, or general Non-Halogenated Organic Waste if solid.
-
-
Stewardship: Due to the high cost of
C synthesis, "disposal" should only occur after the material is chemically spent or irretrievably contaminated. Unused material should be re-certified or donated to internal analytical cores for mass spectrometry calibration.
Step-by-Step Disposal Protocol
Phase A: Segregation & Quenching
Objective: Prevent cross-reactivity in the central waste stream.
-
Assess the Matrix:
-
If Solid: Dispose of directly into the "Solid Organic Waste" container.
-
If in Solution: Determine the solvent.
-
Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."
-
Non-Halogenated (Methanol, DMSO): Segregate into "Non-Halogenated Waste."
-
-
-
Quenching (Rarely needed):
-
Aldehydes can slowly oxidize to carboxylic acids. If the waste contains significant quantities (>5g) of pure aldehyde, small amounts of sodium bisulfite solution can be used to form the bisulfite adduct, rendering it more water-soluble and stable, though this is generally unnecessary for milligram-scale research samples.
-
Phase B: Packaging & Labeling
Objective: Ensure clear communication to EHS (Environmental Health & Safety) teams.
-
Primary Container: Use a screw-top jar (HDPE or Glass). Do not use open-top beakers.
-
Labeling Requirements:
-
Chemical Name: Write "Indole-3-carboxaldehyde-13C" fully. Do not use abbreviations like "I3A."
-
Constituents: List the solvent and approximate concentration (e.g., "1% in DMSO").
-
Hazards: Check the "Irritant" box on your institution's waste tag.
-
Note: Add a comment "STABLE ISOTOPE - NON-RADIOACTIVE" to prevent rejection by waste handlers.
-
Phase C: Spill Management (Emergency Procedure)
If the solid powder is spilled on the benchtop:
-
Evacuate & Ventilate: If a large amount (>10g) is spilled and dust is visible, clear the immediate area to let dust settle.
-
PPE: Wear nitrile gloves, safety glasses, and an N95 mask (if dust is present).
-
Dry Clean-up: Do not wet the powder initially (this spreads the mess). Gently sweep into a dustpan or use a HEPA vacuum.
-
Wet Wipe: Once the bulk solid is removed, wipe the surface with 70% Ethanol or soap and water.
-
Disposal: Place all contaminated wipes and gloves into the Solid Hazardous Waste bin.
Decision Logic & Workflow
The following diagram illustrates the decision process for disposing of Indole-3-carboxaldehyde-13C, ensuring compliance and safety.
Figure 1: Decision matrix for the classification and segregation of Indole-3-carboxaldehyde-13C waste.
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. Indole-3-carboxaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Mastering the Safe Handling of Indole-3-carboxaldehyde-13C: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the operational handling and disposal of Indole-3-carboxaldehyde-13C. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, grounding every recommendation in established scientific principles and field-proven best practices.
Understanding the Hazard Profile of Indole-3-carboxaldehyde-13C
Indole-3-carboxaldehyde, and by extension its 13C-labeled counterpart, is a stable crystalline solid. The primary hazards associated with this compound are not related to the Carbon-13 isotope, which is a stable, non-radioactive isotope. Therefore, no special precautions for radioactivity are required. The risks are inherent to the chemical properties of the indole-3-carboxaldehyde molecule itself.
Key hazards include:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
-
Potential for Harm if Swallowed.
Understanding these hazards is the foundation for establishing a robust safety protocol. The causality is direct: the aldehyde functional group and the indole ring system can interact with biological macromolecules, leading to irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling Indole-3-carboxaldehyde-13C.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or latex gloves | Provides a barrier against skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne dust particles and accidental splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: From Receipt to Experiment
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Weighing and Solution Preparation (Step-by-Step)
This phase presents the highest risk of dust inhalation and skin contact. Therefore, it is imperative to perform these steps in a certified chemical fume hood.
-
Prepare the Work Area: Decontaminate the work surface within the fume hood. Gather all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, solvent, and the appropriate volumetric flask.
-
Don PPE: Put on your lab coat, safety glasses, and gloves. If not using a fume hood, a respirator is mandatory.
-
Tare the Balance: Place the weighing paper or boat on the balance and tare it to zero.
-
Transfer the Compound: Carefully use a clean spatula to transfer the desired amount of Indole-3-carboxaldehyde-13C from its storage container to the weighing vessel. Minimize the creation of dust.
-
Record the Mass: Accurately record the mass of the compound.
-
Dissolution: Carefully transfer the weighed powder into the volumetric flask. Use a small amount of the desired solvent to rinse the weighing vessel and spatula to ensure a quantitative transfer. Add the remaining solvent to the desired volume.
-
Cap and Mix: Cap the flask and mix by inversion until the solid is completely dissolved.
Experimental Use
-
Contained Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Ventilation: Ensure adequate ventilation in the laboratory.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment and public health. As Indole-3-carboxaldehyde-13C is not radioactive, it should be disposed of as standard chemical waste.
Waste Segregation
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled solid chemical waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled liquid chemical waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Procedure (Step-by-Step)
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste containers. Follow their specific procedures for waste manifest and pickup.
Workflow Diagram
The following diagram illustrates the key stages of safely handling Indole-3-carboxaldehyde-13C.
Caption: Workflow for the safe handling of Indole-3-carboxaldehyde-13C.
Conclusion: A Culture of Safety
Adherence to these guidelines is paramount for ensuring your safety and the integrity of your research. By understanding the hazards, utilizing the correct PPE, and following systematic operational and disposal plans, you contribute to a robust culture of safety within your laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
